2-Hydroxy-5-phenylnicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxo-5-phenyl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-7-10-6-11(8-14-12(10)15)9-4-2-1-3-5-9/h1-6,8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAIIRSMKNKVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304858 | |
| Record name | 2-oxo-5-phenyl-1H-pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35982-93-5 | |
| Record name | NSC167775 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-oxo-5-phenyl-1H-pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-5-phenyl-nicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxy-5-phenylnicotinonitrile (CAS Number: 35982-93-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy-5-phenylnicotinonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information from closely related structural analogs to provide a broader context for its chemical and biological properties.
Chemical and Physical Properties
This compound, also known as 2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile, is a solid organic compound. It belongs to the class of nicotinonitrile derivatives, which are characterized by a pyridine ring substituted with a cyano group. The presence of a hydroxyl group gives it the properties of a 2-pyridone, existing in a tautomeric equilibrium between the keto and enol forms.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound (CAS: 35982-93-5) | 6-(4-chlorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile |
| CAS Number | 35982-93-5 | 35982-93-5 (analogue) | Not specified |
| Molecular Formula | C₁₂H₈N₂O[1][2] | C₁₈H₁₁ClN₂O | C₁₃H₁₀N₂O |
| Molecular Weight | 196.21 g/mol [1][2] | 318.75 g/mol | 210.23 g/mol |
| Appearance | Solid | White solid | Green-yellow solid |
| Melting Point | Data not available | 270 °C | 265-270 °C |
| Purity | >95% (commercially available)[2] | - | - |
Spectroscopic Data
Table 2: Predicted and Analogous Spectroscopic Data
| Technique | Predicted/Analogous Data for this compound |
| ¹H NMR | Signals corresponding to aromatic protons of the phenyl and pyridine rings, and a broad singlet for the N-H proton of the pyridone ring. |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl and pyridine rings, the nitrile carbon (around 115-120 ppm), and the carbonyl carbon of the pyridone (around 160-170 ppm). |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C≡N stretching (around 2220 cm⁻¹), and C=O stretching (around 1650 cm⁻¹). |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis
The synthesis of this compound is expected to follow established methods for the preparation of 2-pyridone derivatives. A common and efficient route is the multicomponent reaction involving a chalcone intermediate.
Experimental Protocol: General Synthesis of 2-Oxo-diaryl-dihydropyridine-3-carbonitriles
A widely used method involves the reaction of an appropriately substituted chalcone with an active methylene compound like malononitrile or ethyl cyanoacetate in the presence of a basic catalyst.
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) An equimolar mixture of a substituted benzaldehyde and a substituted acetophenone is dissolved in a suitable solvent like ethanol. A catalytic amount of a strong base (e.g., NaOH or KOH) is added, and the mixture is stirred at room temperature until the reaction is complete. The resulting chalcone precipitates and is collected by filtration.
Step 2: Pyridone Ring Formation The synthesized chalcone is then reacted with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) in the presence of a base such as piperidine or ammonium acetate in a refluxing solvent like ethanol. The cyclization reaction leads to the formation of the desired 2-pyridone derivative. The product is typically isolated by filtration after cooling the reaction mixture.
Figure 1: General synthesis pathway for this compound.
Reactivity
The chemical reactivity of this compound is dictated by its functional groups: the 2-pyridone ring, the nitrile group, and the phenyl substituent.
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N-Alkylation/Arylation: The nitrogen atom of the pyridone ring can undergo alkylation or arylation reactions.
-
O-Alkylation/Arylation: The hydroxyl group of the pyridone tautomer can also be a site for alkylation or arylation, leading to 2-alkoxy or 2-aryloxynicotinonitrile derivatives.
-
Reactions of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine.
-
Electrophilic Substitution: The phenyl ring and the pyridine ring can undergo electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 2. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis Precursors of 2-Hydroxy-5-phenylnicotinonitrile
This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for producing 2-hydroxy-5-phenylnicotinonitrile, a valuable heterocyclic compound in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.
Core Synthetic Strategy and Precursors
The most prevalent and established route for the synthesis of this compound is a two-step process. This strategy hinges on the initial formation of a chalcone intermediate, which subsequently undergoes a cyclization reaction with a nitrile-containing compound.
The primary precursors for this synthetic pathway are:
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An appropriate substituted acetophenone: To form the core of the pyridine ring.
-
A substituted benzaldehyde: Which will constitute the phenyl group at the 5-position.
-
A nitrile-containing reagent: Typically malononitrile or cyanoacetamide, which provides the nitrile group and facilitates the cyclization to form the nicotinonitrile scaffold.
Experimental Protocols
The following sections detail the experimental methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of the Chalcone Intermediate via Claisen-Schmidt Condensation
The initial step involves the base-catalyzed condensation of an acetophenone and a benzaldehyde derivative to form the corresponding chalcone.
Reaction:
-
Reactants: A substituted 2'-hydroxyacetophenone and a substituted benzaldehyde.
-
Catalyst: A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Solvent: Typically a polar protic solvent like ethanol.
General Protocol:
-
In a round-bottom flask, dissolve the substituted 2'-hydroxyacetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath and add a solution of sodium hydroxide (e.g., 10% aqueous solution) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for a specified time (typically several hours to overnight), during which a precipitate of the chalcone should form.
-
Once the reaction is complete, as monitored by thin-layer chromatography (TLC), pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product fully.
-
Collect the solid chalcone by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the purified product.
Step 2: Synthesis of this compound via Cyclization
The purified chalcone is then reacted with a nitrile source to form the final this compound product.
Reaction:
-
Reactants: The synthesized chalcone and malononitrile (or cyanoacetamide).
-
Catalyst: A base such as piperidine or sodium ethoxide.
-
Solvent: Ethanol or another suitable polar solvent.
General Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of a base, such as piperidine or morpholine.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield this compound. Further purification can be achieved by recrystallization if necessary.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of nicotinonitrile derivatives, highlighting the efficiency of various catalytic systems and reaction conditions.
| Precursors | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Chalcones, Malononitrile, Amines | Dimroth Rearrangement | Not Specified | Fair to Good | [1] |
| Malononitrile, Aldehydes, Acetyls, NH4OAc | Ultrasound, Aqueous media | 10-25 min | High | [1] |
| Chalcones, Malononitrile | Michael Addition, Quinine-Al(OiPr)3, Toluene, 0°C | 80 h | High | [2][3] |
| Aldehydes, Malononitrile, N-alkyl-2-cyanoacetamides | Microwave, K2CO3, EtOH | Not Specified | 65-77 | [4] |
Visualizing the Synthesis
The following diagrams illustrate the synthetic pathway and a general experimental workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
References
- 1. Buy 2-Hydroxy-4-phenyl-nicotinonitrile | 14045-37-5 [smolecule.com]
- 2. rsc.org [rsc.org]
- 3. Enantioselective Michael addition of malononitrile to chalcones catalyzed by a simple quinine–Al(OiPr)3 complex: a simple method for the synthesis of a chiral 4H-pyran derivative - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation [mdpi.com]
An In-depth Technical Guide to 2-Hydroxy-5-phenylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct research is available for 2-Hydroxy-5-phenylnicotinonitrile. This guide provides a comprehensive overview based on available data for the compound and structurally related nicotinonitrile and 2-pyridone derivatives to infer its potential characteristics and methodologies for its study.
Introduction
This compound, also known as 5-phenyl-2-pyridone-3-carbonitrile, is a heterocyclic compound belonging to the nicotinonitrile class. The pyridine ring is a fundamental scaffold in numerous natural products and synthetic drugs, with nicotinonitrile derivatives exhibiting a wide array of biological activities. While specific research on this compound is sparse, its structural motifs—a 2-pyridone ring, a nitrile group, and a phenyl substituent at the 5-position—suggest potential for significant pharmacological activity. This document aims to provide a detailed technical guide by summarizing known synthetic methodologies for related compounds, collating biological activity data from structural analogs, and proposing experimental protocols and potential mechanisms of action.
Physicochemical Properties (Inferred)
Based on its structure, the following physicochemical properties of this compound (CAS: 35982-93-5) can be inferred:
| Property | Value |
| Molecular Formula | C₁₂H₈N₂O |
| Molecular Weight | 196.21 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |
| Tautomerism | Exists in tautomeric equilibrium between the 2-hydroxy-pyridine and 2-pyridone forms, with the pyridone form generally predominating. |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Multicomponent Reaction
A plausible and efficient route for the synthesis of this compound is through a one-pot multicomponent reaction. This approach offers advantages in terms of operational simplicity and reduced reaction time.
Caption: Proposed multicomponent synthesis of this compound.
Detailed Experimental Protocol (Adapted from similar syntheses)
-
Reaction Setup: To a round-bottom flask, add benzaldehyde (1 equivalent), acetophenone (1 equivalent), ethyl cyanoacetate (1 equivalent), and ammonium acetate (4-6 equivalents).
-
Solvent: Add ethanol as the solvent.
-
Reaction Conditions:
-
Conventional Heating: Reflux the mixture for 6-12 hours.
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at a suitable power (e.g., 250 W) for 10-30 minutes.[1]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration.
-
Wash the solid with cold ethanol and then water to remove any unreacted starting materials and ammonium acetate.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure this compound.
Alternative Synthetic Route: Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction provides an alternative intramolecular cyclization approach to form the 2-pyridone ring. This method would involve the synthesis of a dinitrile precursor.
Caption: Alternative synthesis via Thorpe-Ziegler cyclization.
Biological Activities and Potential Applications (Inferred from Analogs)
Direct biological data for this compound is not currently published. However, the nicotinonitrile and 2-pyridone scaffolds are present in many biologically active molecules. The following table summarizes the activities of structurally related compounds, suggesting potential therapeutic areas for this compound.
| Compound Class | Biological Activity | Potential Application |
| Substituted Nicotinonitriles | Antimicrobial, Anti-inflammatory, Anticancer | Infectious diseases, Inflammatory disorders, Oncology |
| 5-Aryl-2-pyridones | Antimicrobial, Anticancer | Infectious diseases, Oncology |
| Phenyl-substituted Pyridines | Antibacterial, Antifungal | Infectious diseases |
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of nicotinonitrile and 2-pyridone derivatives. The presence of a phenyl group can contribute to the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound/Class | Organism(s) | Activity Metric (e.g., MIC) | Reference |
| Phenyl-substituted azetidine-2-ones containing a pyridine ring | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Mild to moderate activity | [2] |
| 3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)pyridines | B. subtilis, S. aureus, E. coli, K. pneumoniae, C. albicans | Good activity against Gram-positive bacteria | [3] |
| N-phenacyl-2-pyridones | B. cereus, S. aureus, E. coli, P. aeruginosa, C. albicans | Good to excellent activity | [3] |
Anti-inflammatory Activity
Nicotinonitrile derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of cyclooxygenase (COX) enzymes.
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound/Class | Mechanism of Action (if known) | In Vivo/In Vitro Model | Reference |
| 3-Cyano-2-pyridone derivatives | Selective COX-2 inhibition | Carrageenan-induced paw edema | [4] |
| 4,6-Diaryl-3-cyanopyridin-2-ones | COX-2 inhibition | Edema inhibition assay | [4] |
Anticancer Activity
The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry and is found in numerous compounds with anticancer activity. The mechanism of action often involves the inhibition of protein kinases or disruption of microtubule dynamics.
Table 3: Anticancer Activity of Related Compounds
| Compound/Class | Cancer Cell Line(s) | Activity Metric (e.g., IC₅₀/GI₅₀) | Reference |
| Pyrano[3,2-c]pyridones | HeLa, MCF-7 | GI₅₀ values in the low micromolar to nanomolar range | [5] |
| Fused Nicotinonitrile derivatives | MCF-7, HepG2 | Cytotoxic activity | [6] |
| 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | Various cancer cell lines | Antiproliferative effects | [7] |
Potential Signaling Pathways and Mechanism of Action (Hypothetical)
Based on the activities of related compounds, this compound could potentially modulate several key signaling pathways.
Hypothetical Anti-inflammatory Signaling Pathway
Caption: Hypothetical inhibition of the COX-2 pathway.
Many nicotinonitrile derivatives exhibit anti-inflammatory effects through the inhibition of the COX-2 enzyme, which is a key mediator in the production of pro-inflammatory prostaglandins.
Hypothetical Anticancer Signaling Pathway
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
Given that some nicotinonitrile derivatives act as kinase inhibitors, it is plausible that this compound could interfere with growth factor receptor signaling pathways that are often dysregulated in cancer.
Future Directions
The therapeutic potential of this compound remains largely unexplored. Future research should focus on:
-
Development of a robust and scalable synthetic protocol.
-
In vitro screening to determine its antimicrobial, anti-inflammatory, and anticancer activities. This should include determining MIC values against a panel of microbes, IC₅₀ values against various cancer cell lines, and assays to measure the inhibition of inflammatory mediators.
-
Mechanism of action studies to identify the specific molecular targets and signaling pathways modulated by the compound.
-
Structure-activity relationship (SAR) studies by synthesizing and testing a library of analogs to optimize potency and selectivity.
Conclusion
This compound is a compound of significant interest due to its structural similarity to a range of biologically active nicotinonitriles and 2-pyridones. Although direct experimental data is lacking, this in-depth guide provides a framework for its synthesis and biological evaluation based on well-established chemistry and the known properties of its structural analogs. The proposed synthetic routes are robust, and the inferred biological activities suggest that this compound is a promising candidate for further investigation in the fields of infectious diseases, inflammation, and oncology. Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. Unlocking the Biological Potential of 2-Pyridones: Synthesis, Antioxidant and Antimicrobial Activity of N-Phenacylated 5/6-Chloro-2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Hydroxy-5-phenylnicotinonitrile and its Analogs: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy-5-phenylnicotinonitrile and its analogs, focusing on their synthesis, chemical properties, and significant potential as therapeutic agents, particularly in the realm of oncology. This document details experimental methodologies, summarizes key quantitative data, and visualizes the underlying signaling pathways modulated by these compounds.
Chemical Profile
This compound
| IUPAC Name | 2-Hydroxy-5-phenylpyridine-3-carbonitrile |
| CAS Number | 35982-93-5[1] |
| Molecular Formula | C₁₂H₈N₂O |
| Molecular Weight | 196.21 g/mol |
| Chemical Structure | (A chemical structure image would be placed here in a full whitepaper) |
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs can be efficiently achieved through a one-pot multicomponent reaction, a method lauded for its high atom economy and procedural simplicity. A plausible synthetic route is adapted from established protocols for similar nicotinonitrile derivatives.
General One-Pot Synthesis Protocol
This protocol outlines the synthesis of 2-hydroxy-5-aryl-nicotinonitriles.
Reaction Scheme:
Aromatic Aldehyde + Malononitrile + Aryl Methyl Ketone --(Base, Solvent)--> 2-Hydroxy-5-aryl-nicotinonitrile
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the corresponding aryl methyl ketone (1 mmol) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a basic catalyst, for example, piperidine or sodium ethoxide, to the reaction mixture.
-
Reaction Conditions: The reaction mixture is then typically heated under reflux for a period ranging from 4 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 2-hydroxy-5-aryl-nicotinonitrile derivative.
Alternative Synthesis: Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction provides an alternative intramolecular cyclization method for synthesizing the 2-hydroxynicotinonitrile core structure from a dinitrile precursor. This method is particularly useful for forming cyclic ketones after acidic hydrolysis.[2][3][4][5][6]
Biological Activity and Therapeutic Potential
Derivatives of 2-hydroxynicotinonitrile have demonstrated significant potential as anticancer agents. Their mechanism of action primarily involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, and the induction of apoptosis.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of nicotinonitrile analogs against a variety of cancer cell lines. The data presented below summarizes the in vitro anticancer activity of selected analogs.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog 5g | MCF-7 (Breast) | ~1-3 | [7] |
| HCT-116 (Colon) | ~1-3 | [7] | |
| Analog 7i | MCF-7 (Breast) | ~1-3 | [7] |
| HCT-116 (Colon) | ~1-3 | [7] | |
| Analog 8 | MCF-7 (Breast) | ~1-3 | [7] |
| HCT-116 (Colon) | ~1-3 | [7] | |
| Analog 9 | MCF-7 (Breast) | ~1-3 | [7] |
| HCT-116 (Colon) | ~1-3 | [7] | |
| Analog 7b | MCF-7 (Breast) | ~5 | [7] |
| HCT-116 (Colon) | ~5 | [7] | |
| Analog 7d | MCF-7 (Breast) | ~5 | [7] |
| HCT-116 (Colon) | ~5 | [7] | |
| Analog 7f | MCF-7 (Breast) | ~5 | [7] |
| HCT-116 (Colon) | ~5 | [7] | |
| Analog 8e | Pim-1 Kinase | ≤ 0.28 | [8] |
| Pim-2 Kinase | ≤ 0.28 | [8] | |
| Pim-3 Kinase | ≤ 0.28 | [8] |
Tyrosine Kinase Inhibition
A significant mechanism contributing to the anticancer effects of these compounds is the inhibition of tyrosine kinases. Specific analogs have shown potent inhibitory activity against these enzymes.
| Compound ID | Target | IC₅₀ (nM) | % Inhibition | Reference |
| Analog 8 | Tyrosine Kinase | 311 | 86% | [7] |
| Analog 5g | Tyrosine Kinase | 352 | 89% | [7] |
Signaling Pathways
The anticancer activity of this compound analogs is underpinned by their ability to modulate critical signaling pathways involved in cell cycle regulation and apoptosis.
Apoptosis Induction Pathway
These compounds have been shown to induce apoptosis through the intrinsic pathway. This is characterized by the upregulation of pro-apoptotic proteins and the activation of executioner caspases.
Caption: Intrinsic apoptosis pathway induced by nicotinonitrile analogs.
Tyrosine Kinase Inhibition Pathway
By inhibiting receptor tyrosine kinases (RTKs) such as VEGFR-2, these compounds can block downstream signaling cascades that are vital for tumor growth, angiogenesis, and metastasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Thorpe-Ziegler reaction | Semantic Scholar [semanticscholar.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 7. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Biological Activity of 2-Hydroxy-5-phenylnicotinonitrile: A Technical Overview for Drug Discovery Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the known and potential biological activities of a specific derivative, 2-Hydroxy-5-phenylnicotinonitrile, by examining data from structurally related analogs. The presented information aims to provide a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds.
Introduction to Nicotinonitrile Derivatives
Nicotinonitrile, a pyridine ring substituted with a cyano group, serves as a versatile starting point for the synthesis of a multitude of heterocyclic compounds. The inherent chemical reactivity of this scaffold, combined with the diverse functionalities that can be introduced at various positions, has led to the discovery of compounds with significant pharmacological properties. Research has demonstrated that nicotinonitrile derivatives possess a broad spectrum of activities, including antimicrobial, antiviral, and anticancer effects. The biological activity is often influenced by the nature and position of substituents on the pyridine ring.
Biological Activities of Structurally Related Nicotinonitrile Derivatives
Anticancer Activity
The anticancer potential of nicotinonitrile derivatives has been a significant area of investigation. The cytotoxic effects of various analogs have been evaluated against a range of cancer cell lines.
Table 1: Cytotoxic Activity of Nicotinonitrile Derivatives Against Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |
| Substituted Pyrazolopyridine | HeLa (Cervical Carcinoma) | IC50 | 4.26 ± 0.3 µg/mL | [1] |
| Substituted Pyridine | HeLa (Cervical Carcinoma) | IC50 | 15.32 ± 1.2 µg/mL | [1] |
| Substituted Pyrazolopyridine | HepG2 (Hepatocellular Carcinoma) | IC50 | 5.16 ± 0.4 µg/mL | [1] |
| Substituted Pyridine | HepG2 (Hepatocellular Carcinoma) | IC50 | 8.78 ± 0.7 µg/mL | [1] |
| 2-Hydroxy-5-nitronicotinonitrile | NCI-H1373 (Lung Adenocarcinoma) | Growth Inhibition | Significant | [2] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
Several nicotinonitrile derivatives have been shown to exhibit activity against various microbial strains. This suggests a potential application for this compound in the development of novel anti-infective agents.
Table 2: Antimicrobial Activity of Nicotinonitrile Derivatives
| Compound/Derivative Class | Microbial Strain | Activity Metric | Result | Reference |
| 1H-benzo[d]imidazol-nicotinonitrile | S. pyogenes, S. aureus, P. aeruginosa, E. coli, C. albicans, A. clavatus, A. niger | Antimicrobial Inhibition | Excellent | [3] |
| Naphthyl-2(1H)-pyridinone | Candida albicans, Aspergillus niger | Antifungal Activity | Active | [4] |
Antimicrobial activity is often determined by the zone of inhibition in agar diffusion assays or by measuring the minimum inhibitory concentration (MIC).
Experimental Protocols
The following sections provide detailed methodologies for key experiments typically used to evaluate the biological activity of novel chemical entities like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[1][5][6]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a further 24-48 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding 150 µL of a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 450-570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antiviral Assay (Plaque Reduction Assay)
This assay is a standard method for determining the concentration of a substance that inhibits the formation of viral plaques in a cell culture.[7][8]
Protocol:
-
Cell Monolayer Preparation: A confluent monolayer of host cells is prepared in 6-well plates.
-
Virus and Compound Incubation: The cells are infected with a known dilution of the virus in the presence of varying concentrations of the test compound.
-
Overlay: After an initial incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of progeny virus to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet) that stains viable cells, leaving the viral plaques as clear zones.
-
Plaque Counting: The number of plaques in each well is counted, and the percentage of plaque reduction compared to the untreated virus control is calculated to determine the EC50 value.
Antimicrobial Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the target microorganism is prepared and added to each well.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
Visualizing Experimental and Logical Workflows
To facilitate a clear understanding of the processes involved in evaluating the biological activity of a novel compound like this compound, the following diagrams have been generated using the DOT language.
Caption: A general workflow for the synthesis, biological screening, and lead optimization of a novel compound.
Caption: A plausible logical relationship for the mechanism of action of this compound.
Potential Signaling Pathways
While specific signaling pathways modulated by this compound have not been elucidated, the observed anticancer activities of related compounds suggest potential involvement in pathways that regulate cell proliferation, survival, and death. For instance, the induction of apoptosis is a common mechanism for anticancer agents.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways, potential targets for anticancer compounds.
Conclusion and Future Directions
While direct biological data for this compound is currently limited, the evidence from structurally related nicotinonitrile derivatives strongly suggests its potential as a pharmacologically active compound. The summarized data on anticancer and antimicrobial activities provide a compelling rationale for its further investigation.
Future research should focus on:
-
Synthesis and Characterization: Efficient synthesis and thorough structural confirmation of this compound.
-
Broad Biological Screening: Comprehensive in vitro screening against a diverse panel of cancer cell lines, bacterial strains, fungal pathogens, and viruses to identify its primary biological activities.
-
Quantitative Analysis: Determination of key pharmacological parameters such as IC50, EC50, and MIC values.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.
The information presented in this technical guide serves as a valuable resource for initiating and guiding future research endeavors into the therapeutic potential of this compound.
References
- 1. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-5-nitronicotinonitrile | 31309-38-3 | Benchchem [benchchem.com]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
The Versatile Scaffold: A Technical Guide to 2-Hydroxy-5-phenylnicotinonitrile and Its Analogs as Chemical Intermediates
Introduction: The nicotinonitrile framework, a pyridine ring bearing a cyano group, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile functionalization potential make it a cornerstone for the synthesis of complex molecules. This guide focuses on 2-Hydroxy-5-phenylnicotinonitrile, a specific derivative, and explores its role as a key chemical intermediate. Due to the specialized nature of this compound, detailed experimental data is often found in studies of its close structural analogs. Therefore, this document will also draw upon data from related hydroxyphenyl- and nitronicotinonitrile derivatives to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental characteristics of this compound and its relevant analogs are crucial for their application in synthesis. The presence of hydroxyl, phenyl, and cyano groups on the pyridine core imparts distinct reactivity and solubility profiles.[1]
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 35982-93-5 | C₁₂H₈N₂O | 196.21[2] |
| 2-Hydroxy-4-phenylnicotinonitrile | 14045-37-5 | C₁₂H₈N₂O | 196.21[1] |
| 2-Hydroxy-5-nitronicotinonitrile | 31309-38-3 | C₆H₃N₃O₃ | 165.11[3] |
Synthesis Methodologies
The synthesis of substituted hydroxynicotinonitriles can be achieved through various routes, often tailored to the specific substitution pattern desired. Common strategies include multi-step pathways starting from chalcone precursors and one-pot cyclization reactions.[1]
General Synthesis Workflow
A prevalent method for synthesizing phenyl-substituted hydroxynicotinonitriles involves the reaction of chalcones with reagents containing an active methylene group, such as malononitrile or cyanoacetamide, under basic conditions.[1] This approach leverages a condensation and subsequent cyclization to form the core pyridine ring.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-5-nitronicotinonitrile via Nitration
This protocol describes the synthesis of 2-Hydroxy-5-nitronicotinonitrile by the direct nitration of 2-Hydroxynicotinonitrile, a common method for introducing a nitro group at the 5-position of the pyridine ring.[3]
-
Reagents: 2-Hydroxynicotinonitrile, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure: a. Carefully prepare a nitrating mixture of concentrated nitric and sulfuric acids. b. Under controlled temperature conditions (to ensure regioselectivity), slowly add 2-Hydroxynicotinonitrile to the acid mixture.[3] c. Maintain the reaction at a specific temperature to facilitate the electrophilic aromatic substitution at the 5-position.[3] d. Upon completion, the reaction mixture is poured onto ice. e. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2-Hydroxy-5-nitronicotinonitrile.[4]
-
Advancement: A one-pot method starting from 2-aminopyridine has been developed, offering improved yields and reduced chemical waste.[3]
Protocol 2: Ultrasound-Assisted Synthesis of a Disubstituted Nicotinonitrile Analog
Modern synthetic approaches utilize techniques like ultrasound irradiation to improve efficiency.
-
General Concept: An ultrasound-assisted protocol can achieve complete conversion within 10 to 25 minutes without the need for a catalyst.[1]
-
Procedure Outline: a. Combine the appropriate substituted acetophenone, benzaldehyde, and malononitrile in a suitable solvent.[1] b. Add a base to catalyze the reaction.[1] c. Subject the mixture to ultrasound irradiation for 10-25 minutes.[1] d. Monitor the reaction for completion (e.g., by TLC). e. Isolate the product through standard workup procedures, including hydrolysis to yield the final 2-hydroxy-nicotinonitrile derivative.[1]
Chemical Reactivity and Transformations
The multifunctionality of the 2-hydroxynicotinonitrile scaffold allows for a variety of chemical transformations, making it a valuable synthetic intermediate.[3] The reactivity is governed by the interplay between the electron-donating hydroxyl group and the electron-withdrawing cyano and (if present) nitro groups.[3]
Key Reactions of Analogs:
-
Oxidation of the Hydroxyl Group: The hydroxyl group at the 2-position can be oxidized to a carbonyl group using appropriate oxidizing agents, yielding a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.[3]
-
Reduction of the Nitro Group: The nitro group at the 5-position is readily reduced to a primary amine (-NH2) using various reducing agents. This transformation yields 2-Hydroxy-5-aminonicotinonitrile, a key precursor for further derivatization.[3]
-
Reduction of the Nitrile Group: The cyano (nitrile) group can be reduced to an amine using strong reducing agents like lithium aluminum hydride.[1]
-
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing functional groups.[1][3]
Applications in Drug Development and Biological Activity
Derivatives of the hydroxynicotinonitrile scaffold have been investigated for a wide range of biological activities, positioning them as valuable lead compounds in drug discovery.[1][4] Their ability to form hydrogen bonds and engage in electrostatic interactions with biological macromolecules makes them suitable candidates for targeting enzymes and receptors.[3]
Reported Biological Activities of Analogs:
-
Antiviral, Anti-inflammatory, and Anticancer Properties: Research indicates that various derivatives exhibit potential in these therapeutic areas.[1]
-
Antioxidant Gene Expression: Some compounds have been shown to enhance the expression of antioxidant genes, offering protection against oxidative damage.[1]
-
Enzyme Inhibition: The scaffold is being investigated for its role in enzyme inhibition, a key mechanism for many therapeutic agents.[3]
-
Antibacterial and Antifungal Activity: Nicotinic acid derivatives, closely related to this scaffold, have shown significant activity against Gram-positive bacteria and various fungal strains.[4][5]
Role as a Scaffold in Medicinal Chemistry
The 2-hydroxynicotinonitrile core serves as a starting point for creating diverse libraries of compounds. By modifying the functional groups and adding different substituents, chemists can fine-tune the molecule's properties to optimize its interaction with a biological target.
Quantitative Biological Data of Related Structures
| Compound Type | Target Organism | Activity Metric | Result (µg/mL) |
| Acylhydrazone with 2-hydroxy-3,5-diiodophenyl group | Gram-positive bacteria | MIC | 7.81 - 15.62[5] |
| Acylhydrazone with 2-hydroxy-3,5-diiodophenyl group | Gram-positive bacteria | MBC | 7.81 - 31.25[5] |
| Acylhydrazone with 5-nitrofuran substituent | Bacillus subtilis ATCC 6633 | MIC | 7.81[5] |
| Acylhydrazone with 5-nitrofuran substituent | Staphylococcus aureus ATCC 6538 | MIC | 7.81[5] |
| Acylhydrazone with 5-nitrofuran substituent | S. aureus ATCC 43300 (MRSA) | MIC | 15.62[5] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
References
Spectroscopic and Synthetic Profile of 2-Hydroxy-5-phenylnicotinonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 2-Hydroxy-5-phenylnicotinonitrile (CAS 35982-93-5). Due to the limited availability of a complete, unified experimental dataset in publicly accessible literature, this document consolidates expected spectroscopic characteristics based on analogous compounds and established principles of organic spectroscopy. Detailed experimental protocols for spectroscopic characterization and a proposed synthetic workflow are also presented.
Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from analyses of structurally similar compounds and general principles of NMR and IR spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H4 |
| ~7.6 | d | 1H | H6 |
| ~7.5-7.3 | m | 5H | Phenyl-H |
| ~5.5 | br s | 1H | OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C2 |
| ~145 | C6 |
| ~138 | C4 |
| ~135 | Phenyl-C (quaternary) |
| ~129 | Phenyl-CH |
| ~128 | Phenyl-CH |
| ~127 | Phenyl-CH |
| ~125 | C5 |
| ~117 | CN |
| ~115 | C3 |
Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2220 | Strong | C≡N stretch |
| ~1620 | Strong | C=C stretch (pyridine ring) |
| ~1580 | Medium | C=C stretch (phenyl ring) |
| ~1480 | Medium | C-C stretch (pyridine ring) |
| ~1250 | Strong | C-O stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 196 | 100 | [M]⁺ |
| 168 | ~40 | [M-CO]⁺ |
| 167 | ~80 | [M-HCN]⁺ |
| 140 | ~30 | [M-CO-HCN]⁺ |
| 77 | ~50 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol: Gewald Reaction
A plausible and efficient method for the synthesis of this compound is the Gewald reaction. This multi-component reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.
Materials:
-
Phenylacetaldehyde
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of phenylacetaldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) is dissolved in ethanol.
-
Morpholine (0.5 eq) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with dilute hydrochloric acid, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Caption: Proposed Gewald reaction pathway for the synthesis.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be obtained using a potassium bromide (KBr) pellet method on a suitable FT-IR spectrometer, with spectra recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data would be acquired on a mass spectrometer with an electron ionization (EI) source.
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.
Caption: Logical workflow for structural elucidation.
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Hydroxy-5-phenylnicotinonitrile from Chalcones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-hydroxy-5-phenylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The synthesis is based on the cyclocondensation reaction of a suitable chalcone precursor with malononitrile. This method offers a versatile and efficient route to this class of compounds. The protocols provided are derived from established methodologies for the synthesis of related cyanopyridine and pyridone derivatives.
Introduction
Nicotinonitrile and its derivatives are important heterocyclic scaffolds that exhibit a wide range of biological activities, making them attractive targets in pharmaceutical research. The synthesis of these compounds from readily available starting materials is of significant interest. One of the most effective methods for constructing the polysubstituted pyridine ring is the reaction of α,β-unsaturated ketones (chalcones) with active methylene compounds like malononitrile. This reaction proceeds via a Michael addition followed by intramolecular cyclization and subsequent aromatization to yield the desired nicotinonitrile. The 2-hydroxy substituent is typically present as its more stable tautomeric form, 2-pyridone.
Reaction Scheme
The synthesis of this compound from a chalcone precursor and malononitrile can be depicted by the following general reaction scheme. The key steps involve the Michael addition of the malononitrile anion to the chalcone, followed by cyclization, and then tautomerization to the more stable 2-pyridone form.
Application Notes and Protocols: One-Pot Synthesis of 2-Hydroxy-5-phenylnicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-phenylnicotinonitrile and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their structural motif is present in various biologically active molecules, exhibiting a range of pharmacological activities. The traditional multi-step synthesis of these compounds can be time-consuming and often results in moderate yields.[1] One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules from simple and readily available starting materials in a single synthetic operation. This approach offers several advantages, including reduced reaction times, higher atom economy, and simplified purification procedures.[2][3]
This document provides detailed application notes and protocols for the one-pot synthesis of this compound derivatives, focusing on a four-component reaction strategy.
Principle and Mechanism
The one-pot synthesis of this compound derivatives is typically achieved through a four-component reaction involving an aromatic aldehyde (e.g., benzaldehyde), an active methylene nitrile (e.g., malononitrile), a ketone with an α-methyl group (e.g., acetophenone), and an ammonium salt (e.g., ammonium acetate) which serves as the nitrogen source. The reaction proceeds through a domino sequence of reactions, likely involving an initial Knoevenagel condensation, followed by a Michael addition, and subsequent intramolecular cyclization and aromatization to yield the desired substituted pyridine core.
Experimental Protocols
This section details the experimental procedures for the one-pot synthesis of this compound derivatives.
Materials and Reagents
-
Benzaldehyde and substituted benzaldehydes
-
Malononitrile
-
Acetophenone and substituted acetophenones
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (optional, as catalyst)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus and silica gel
General Procedure for One-Pot Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the appropriate acetophenone derivative (1 mmol), and ammonium acetate (1.5-2.0 mmol).
-
Solvent Addition: Add a suitable solvent, such as ethanol (10-15 mL). In some cases, the reaction can be performed under solvent-free conditions.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100°C) with constant stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary from 2 to 8 hours depending on the specific substrates.
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product, wash it with cold ethanol, and dry it.
-
If no precipitate forms, pour the reaction mixture into ice-cold water.
-
Collect the resulting solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Data Presentation
The following table summarizes the representative yields for the one-pot synthesis of various 2-hydroxy-5-aryl/substituted-phenylnicotinonitrile derivatives based on analogous multicomponent reactions.
| Entry | Ar-CHO (Aldehyde) | Ar'-COCH3 (Ketone) | Product | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 2-Hydroxy-4-methyl-6-phenylnicotinonitrile | 85-95 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 4-(4-Chlorophenyl)-2-hydroxy-6-phenylnicotinonitrile | 88 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | 2-Hydroxy-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | 92 |
| 4 | Benzaldehyde | 4-Methylacetophenone | 2-Hydroxy-6-(4-methylphenyl)-4-phenylnicotinonitrile | 89 |
| 5 | Benzaldehyde | 4-Chloroacetophenone | 6-(4-Chlorophenyl)-2-hydroxy-4-phenylnicotinonitrile | 86 |
Note: Yields are based on reported data for analogous 4,6-diaryl-3-cyano-2-pyridone syntheses and may vary depending on the specific reaction conditions and substrates used.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of this compound derivatives.
References
- 1. Buy 2-Hydroxy-4-phenyl-nicotinonitrile | 14045-37-5 [smolecule.com]
- 2. Development of an efficient, one‐pot, multicomponent protocol for synthesis of 8‐hydroxy‐4‐phenyl‐1,2‐dihydroquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Synthesis of Phenylnicotinonitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic synthesis of phenylnicotinonitriles, a class of heterocyclic compounds with significant pharmacological interest. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Phenylnicotinonitriles, substituted 3-cyanopyridines bearing a phenyl group, are pivotal scaffolds in medicinal chemistry. These compounds and their derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The development of efficient and sustainable catalytic methods for their synthesis is therefore an area of active research. This document outlines several catalytic multi-component strategies for the synthesis of phenylnicotinonitriles, with a focus on 2-amino-4,6-diphenylnicotinonitrile and related structures.
Catalytic Methodologies
The one-pot, multi-component reaction (MCR) is a prominent strategy for the synthesis of polysubstituted pyridines, including phenylnicotinonitriles. This approach typically involves the condensation of an aldehyde, a ketone (or a compound with an active methylene group), malononitrile, and an ammonium source. The choice of catalyst is crucial for achieving high yields, short reaction times, and mild reaction conditions.
Key Catalytic Systems:
-
Heterogeneous Nanocatalysts: Nanoparticle-based catalysts offer advantages such as high surface area, easy separation, and recyclability. Systems like layered double hydroxides (LDH) functionalized with copper (LDH@TRMS@BDSA@Cu) and magnetic nanoparticles have been effectively employed.[3][4]
-
Metal-Organic Frameworks (MOFs): MOFs, with their porous structure and tunable active sites, have shown excellent catalytic activity. Zn(II) and Cd(II) based MOFs have been utilized for the synthesis of related 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles under solvent-free conditions, a method applicable to phenylnicotinonitrile synthesis.[5]
-
Organocatalysts: Simple and environmentally benign organic molecules can also catalyze the formation of 2-amino-3-cyanopyridines.[6]
-
Microwave and Ultrasonic Irradiation: These non-conventional energy sources can significantly accelerate the reaction rate, often leading to higher yields in shorter times, and are compatible with various catalytic systems.[7][8]
Data Presentation
The following tables summarize the quantitative data for the synthesis of 2-amino-4,6-diphenylnicotinonitrile and its derivatives using different catalytic methods.
Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Amino-4,6-diphenylnicotinonitrile
| Entry | Catalyst | Reaction Conditions | Time (min) | Yield (%) | Reference |
| 1 | LDH@TRMS@BDSA@Cu | Solvent-free, 60 °C | 30-50 | 90-97 | [4] |
| 2 | Nano Fe3O4 | Solvent-free, 80 °C | 120 | 90 | [4] |
| 3 | Yb(PFO)3 (2.5 mol%) | EtOH, reflux | 240 | 90 | [4] |
| 4 | Na2CaP2O7 | Solvent-free, 80 °C | 15 | 95 | [9] |
| 5 | None (Microwave) | Solvent-free, MW | 7-9 | 72-86 | [7] |
Table 2: Substrate Scope for the Synthesis of 2-Amino-3-cyanopyridine Derivatives using LDH@TRMS@BDSA@Cu Catalyst [4]
| Entry | Ar-CHO | Ar'-COCH3 | Product | Time (min) | Yield (%) |
| 1 | C6H5 | C6H5 | 2-amino-4,6-diphenylnicotinonitrile | 30 | 97 |
| 2 | 4-Cl-C6H4 | C6H5 | 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | 35 | 95 |
| 3 | 4-MeO-C6H4 | C6H5 | 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | 40 | 92 |
| 4 | C6H5 | 4-Br-C6H4 | 2-amino-6-(4-bromophenyl)-4-phenylnicotinonitrile | 35 | 96 |
| 5 | 4-NO2-C6H4 | C6H5 | 2-amino-4-(4-nitrophenyl)-6-phenylnicotinonitrile | 50 | 90 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile using LDH@TRMS@BDSA@Cu Nanocatalyst[4]
1. Catalyst Synthesis: (A detailed protocol for the synthesis of the LDH@TRMS@BDSA@Cu nanocatalyst can be found in the supporting information of the cited reference).
2. Synthesis of 2-Amino-4,6-diphenylnicotinonitrile: a. In a round-bottom flask, combine benzaldehyde (1 mmol, 0.106 g), acetophenone (1 mmol, 0.120 g), malononitrile (1 mmol, 0.066 g), and ammonium acetate (2.5 mmol, 0.193 g). b. Add the LDH@TRMS@BDSA@Cu nanocatalyst (specify catalytic amount as per reference, e.g., 0.02 g). c. Heat the mixture at 60 °C under solvent-free conditions with stirring. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion (typically 30-50 minutes), cool the reaction mixture to room temperature. f. Add ethanol (10 mL) and stir for 5 minutes. g. Separate the catalyst by filtration. The catalyst can be washed with ethanol, dried, and reused. h. Evaporate the solvent from the filtrate under reduced pressure. i. Recrystallize the crude product from ethanol to obtain pure 2-amino-4,6-diphenylnicotinonitrile.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 2-Amino-3-cyanopyridine Derivatives[7]
1. General Procedure: a. In a dry flask suitable for microwave synthesis, add the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol). b. Place the flask in a microwave oven and connect it to a reflux condenser (without solvent). c. Irradiate the mixture for 7-9 minutes (power and temperature settings may need optimization depending on the microwave reactor). d. After irradiation, allow the mixture to cool to room temperature. e. Wash the reaction mixture with a small amount of ethanol (e.g., 2 mL). f. Purify the crude product by recrystallization from 95% ethanol.
Mandatory Visualizations
Caption: General reaction scheme for the multi-component synthesis of phenylnicotinonitriles.
Caption: A typical experimental workflow for the catalytic synthesis of phenylnicotinonitriles.
Pharmacological Importance
Phenylnicotinonitrile derivatives have emerged as promising candidates in drug discovery due to their diverse pharmacological activities.
-
Anticancer Activity: Certain fused nicotinonitrile derivatives have been synthesized and evaluated for their anticancer properties against cell lines such as NCI-H460 (lung), MCF-7 (breast), and SF-268 (CNS). Novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, derived from a nicotinonitrile scaffold, have shown potent anticancer activity, inducing apoptosis in colon cancer cells (HCT-116).[10] Some 2-phenylacrylonitrile derivatives, which share structural similarities, have demonstrated potent tubulin polymerization inhibitory activity with IC50 values in the nanomolar range.[11]
-
Antimicrobial Activity: 2-Amino-3-cyanopyridine derivatives have been investigated for their antibacterial and antifungal properties against microorganisms like Staphylococcus aureus, Escherichia coli, and Candida albicans.[2] The presence of specific substituents, such as bromine atoms and nitro groups, appears to enhance their biological activity.[2]
-
Other Activities: The broader class of nicotinonitriles has been associated with a range of other therapeutic potentials, including anti-inflammatory, analgesic, antipyretic, and cardiotonic effects.
The development of efficient catalytic syntheses for phenylnicotinonitriles is crucial for enabling further exploration of their structure-activity relationships and advancing promising lead compounds through the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Green Synthesis of 2-Hydroxy-5-phenylnicotinonitrile: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Hydroxy-5-phenylnicotinonitrile, a valuable scaffold in medicinal chemistry, utilizing environmentally benign catalytic methods. The protocols focus on the application of magnetic nanocatalysts and ultrasound assistance to promote green chemistry principles, including solvent-free reactions, high atom economy, and catalyst recyclability.
Introduction
Nicotinonitrile derivatives are pivotal structural motifs in a plethora of biologically active compounds and pharmaceutical agents. The development of sustainable and efficient synthetic routes to these molecules is of paramount importance. This application note details green catalytic approaches for the synthesis of this compound, focusing on methodologies that reduce environmental impact while maintaining high product yields and purity. The featured methods employ heterogeneous magnetic catalysts for ease of separation and reuse, and ultrasound irradiation to enhance reaction rates and yields under mild conditions.
Green Catalytic Approaches
Two primary green catalytic strategies for the synthesis of nicotinonitrile derivatives are presented:
-
Magnetic Nanocatalyst-Assisted Synthesis: This approach utilizes magnetic nanoparticles functionalized with catalytic moieties. These catalysts are highly efficient, easily separable from the reaction mixture using an external magnet, and can be recycled multiple times, significantly reducing waste and cost.
-
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can dramatically accelerate reaction rates, improve yields, and often allows for the use of greener solvents like water or even solvent-free conditions. This technique provides an energy-efficient alternative to conventional heating.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of different green catalysts in the synthesis of nicotinonitrile derivatives, providing a basis for selecting the optimal system for this compound synthesis.
| Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Catalyst Reusability | Reference |
| Fe₃O₄@SiO₂@tosyl-carboxamide | Solvent-free, 100 °C | 30-60 min | 50-73 | Up to 5 cycles | [1] |
| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | Solvent-free, 110 °C | 40-60 min | 68-90 | High | [2] |
| Ultrasound-assisted (catalyst-free) | Water, 60 °C | 1-2 hours | 90-97 | N/A | [3] |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound using the aforementioned green catalytic methods.
Synthesis using Fe₃O₄@SiO₂@tosyl-carboxamide Magnetic Nanocatalyst
This protocol is adapted from the general procedure for the synthesis of nicotinonitrile derivatives using a magnetic H-bond catalyst.[1]
Starting Materials:
-
Phenylacetaldehyde
-
Malononitrile
-
Ammonium acetate
-
Fe₃O₄@SiO₂@tosyl-carboxamide catalyst
Procedure:
-
In a round-bottom flask, combine phenylacetaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Add the Fe₃O₄@SiO₂@tosyl-carboxamide catalyst (10 mg).
-
Heat the mixture at 100 °C under solvent-free conditions with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 30-60 minutes), cool the reaction mixture to room temperature.
-
Add ethanol (10 mL) and separate the catalyst using an external magnet.
-
Wash the catalyst with ethanol and dry it for future use.
-
Evaporate the solvent from the product mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Synthesis using Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ Nanomagnetic Metal-Organic Framework
This protocol is based on the synthesis of nicotinonitrile derivatives using a nanomagnetic metal-organic framework.[2]
Starting Materials:
-
Phenylacetaldehyde
-
Malononitrile
-
Ammonium acetate
-
Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ catalyst
Procedure:
-
Combine phenylacetaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in a reaction vessel.
-
Add the Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ catalyst (20 mg).
-
Heat the mixture to 110 °C under solvent-free conditions, with stirring, for 40-60 minutes.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and add ethanol (10 mL).
-
Use an external magnet to isolate the catalyst.
-
Wash the recovered catalyst with ethanol and dry for reuse.
-
Remove the solvent from the filtrate by rotary evaporation.
-
Recrystallize the solid residue from an appropriate solvent to yield the final product.
Ultrasound-Assisted Synthesis
This protocol leverages the benefits of sonication for a rapid and efficient synthesis, adapted from general procedures for ultrasound-assisted synthesis of heterocyclic compounds.[3][4]
Starting Materials:
-
Phenylacetaldehyde
-
Malononitrile
-
Ammonium acetate
-
Water (as solvent)
Procedure:
-
In a suitable reaction vessel, suspend phenylacetaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in water (10 mL).
-
Place the vessel in an ultrasonic bath operating at a frequency of 40 kHz.
-
Irradiate the mixture at 60 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the aqueous solution.
-
Collect the solid product by filtration.
-
Wash the product with cold water and dry under vacuum to obtain this compound.
Visualizations
General Reaction Pathway
The synthesis of this compound proceeds through a multi-component reaction, followed by cyclization and tautomerization.
Caption: General reaction pathway for the synthesis.
Experimental Workflow for Magnetic Catalyst Synthesis
The following diagram illustrates the typical workflow for the synthesis of this compound using a magnetic nanocatalyst.
Caption: Workflow for magnetic catalyst-based synthesis.
Conclusion
The presented protocols offer green and efficient alternatives to conventional methods for the synthesis of this compound. The use of recyclable magnetic nanocatalysts and ultrasound assistance aligns with the principles of sustainable chemistry, providing researchers and drug development professionals with practical and environmentally responsible synthetic strategies. These methods are characterized by high yields, short reaction times, and simplified work-up procedures, making them attractive for both laboratory-scale synthesis and potential industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Nanomagnetic Metal–Organic Frameworks in the Green Synthesis of Nicotinonitriles via Cooperative Vinylogous Anomeric-Based Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: FT-IR Analysis of 2-Hydroxy-5-phenylnicotinonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Hydroxy-5-phenylnicotinonitrile, a heterocyclic compound with potential applications in medicinal chemistry and material science. The document outlines the principles of FT-IR spectroscopy for the characterization of this molecule, a comprehensive experimental protocol using the Potassium Bromide (KBr) pellet method, and a summary of the expected vibrational frequencies. This guide is intended to assist researchers in obtaining and interpreting the FT-IR spectrum of this compound for structural elucidation and quality control purposes.
Introduction
This compound is a substituted pyridine derivative containing a hydroxyl group, a nitrile group, and a phenyl substituent. This unique combination of functional groups makes it an interesting candidate for the synthesis of novel bioactive molecules and functional materials. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. This application note details the methodology for the qualitative analysis of this compound using FT-IR spectroscopy.
Principle of FT-IR Spectroscopy
FT-IR spectroscopy measures the vibrations of atoms within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which serves as a unique "fingerprint" of the molecule. By analyzing the absorption bands in the spectrum, it is possible to identify the various functional groups present in the compound.
Predicted FT-IR Spectral Data
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3400 - 3200 | O-H stretching (intermolecular H-bond) | Hydroxyl (-OH) | Broad, Medium |
| 3100 - 3000 | C-H stretching (aromatic) | Phenyl and Pyridine rings | Medium to Weak |
| 2240 - 2220 | C≡N stretching (conjugated) | Nitrile (-CN) | Sharp, Strong |
| 1620 - 1580 | C=C and C=N stretching | Pyridine ring | Medium to Strong |
| 1600 - 1450 | C=C stretching | Phenyl ring | Medium to Strong |
| 1400 - 1260 | O-H in-plane bending | Hydroxyl (-OH) | Medium |
| 1250 - 1000 | C-O stretching | Hydroxyl (-OH) | Medium to Strong |
| 900 - 675 | C-H out-of-plane bending (aromatic) | Phenyl and Pyridine rings | Strong |
Note: The exact positions of the peaks can be influenced by the solid-state packing, intermolecular interactions, and the overall molecular structure.
Experimental Protocol: FT-IR Analysis by KBr Pellet Method
This protocol describes the preparation of a solid sample of this compound for FT-IR analysis using the KBr pellet technique.[1][2][3]
4.1. Materials and Equipment
-
This compound (solid powder)
-
FT-IR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Spatula
-
Analytical balance
-
FT-IR spectrometer
4.2. Procedure
-
Drying: Dry the FT-IR grade KBr powder in an oven at 110°C for at least 2 hours to remove any absorbed moisture. Allow it to cool to room temperature in a desiccator before use.
-
Sample Preparation:
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of dried KBr.[1][3]
-
Transfer the sample and a small portion of the KBr to the agate mortar.
-
Gently grind the mixture with the pestle to ensure a homogenous distribution of the sample within the KBr matrix.[1]
-
Add the remaining KBr and continue to grind until a fine, uniform powder is obtained.
-
-
Pellet Formation:
-
Assemble the pellet-forming die.
-
Transfer the ground sample-KBr mixture into the die.
-
Level the surface of the powder gently with the spatula.
-
Place the die in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[1]
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum using a pure KBr pellet.[3]
-
Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
4.3. Data Analysis
-
The obtained spectrum should be baseline corrected.
-
Identify the characteristic absorption bands and compare them with the predicted values in the table above and with reference spectra of similar compounds.
Visualizations
Caption: Molecular structure of this compound.
Caption: Experimental workflow for FT-IR analysis.
Conclusion
This application note provides a comprehensive guide for the FT-IR analysis of this compound. The detailed experimental protocol for the KBr pellet method, along with the table of predicted vibrational frequencies, will aid researchers in the structural characterization and purity assessment of this compound. The provided workflows offer a clear visual representation of the experimental process. Adherence to this protocol will facilitate the acquisition of high-quality and reproducible FT-IR spectra.
References
Application Note: A Validated HPLC Method for the Analysis of 2-Hydroxy-5-phenylnicotinonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Hydroxy-5-phenylnicotinonitrile. The method is developed for accuracy, precision, and specificity, making it suitable for routine quality control and research applications. The protocol has been validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, and precision over a specified concentration range.[1][2][3]
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a validated, reliable analytical method is essential for its quantification. This document provides a comprehensive protocol for the analysis of this compound using a C18 reverse-phase column with UV detection, validated to meet rigorous industry standards.[2][4]
Experimental Protocols
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.[5] A C18 column is used for the separation, as it provides robust performance for a wide variety of compounds.[6][7] The mobile phase consists of a buffered aqueous solution and an organic modifier to ensure optimal separation and peak shape.[8]
Table 1: Chromatographic Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
Prepare 0.1% phosphoric acid by adding 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water.
-
Mix 500 mL of acetonitrile with 500 mL of 0.1% phosphoric acid.
-
Degas the solution for 15 minutes using sonication or vacuum filtration.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (Acetonitrile:Water, 50:50 v/v), sonicate to dissolve, and then dilute to the mark with the diluent.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for linearity, accuracy, and precision studies.
Sample Preparation:
-
Accurately weigh a sample containing the equivalent of 50 mg of this compound.
-
Transfer to a 50 mL volumetric flask.
-
Add approximately 35 mL of diluent, sonicate for 15 minutes to ensure complete dissolution.
-
Cool to room temperature and dilute to the mark with diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines.[1][3][9] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
System Suitability
System suitability tests are performed to ensure the HPLC system is operating correctly. A standard solution (e.g., 100 µg/mL) is injected five times, and the parameters are evaluated against the acceptance criteria.
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N ≥ 2000 | 7850 |
| % RSD of Peak Area | ≤ 2.0% | 0.85% |
| % RSD of Retention Time | ≤ 1.0% | 0.32% |
Specificity
Specificity was evaluated by analyzing a blank (diluent) and a placebo sample. The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's specificity.
Linearity and Range
The linearity of the method was determined by analyzing five solutions ranging from 25 to 150 µg/mL (50% to 150% of the nominal concentration).[9] The calibration curve was constructed by plotting the peak area against the concentration.
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 25 | 248500 |
| 50 | 499800 |
| 75 | 751200 |
| 100 | 1002500 |
| 150 | 1501500 |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Regression Equation |
Accuracy
Accuracy was assessed by performing recovery studies on a placebo sample spiked with the analyte at three concentration levels (80%, 100%, and 120%).[3][9] The analysis was performed in triplicate at each level.
Table 4: Accuracy (Recovery) Data
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
| 80% | 80.0 | 79.6 | 99.5% | 0.9% |
| 100% | 100.0 | 101.2 | 101.2% | 0.7% |
| 120% | 120.0 | 119.5 | 99.6% | 0.8% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[2]
-
Repeatability: Six replicate samples were prepared at 100% of the test concentration and analyzed on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.
Table 5: Precision Data
| Parameter | Repeatability (% RSD) | Intermediate Precision (% RSD) |
| Assay of Analyte (n=6) | 0.75% | 1.10% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Table 6: LOD and LOQ Values
| Parameter | Result (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The system suitability parameters were checked after each variation.
Table 7: Robustness Study Results
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | System suitability parameters met acceptance criteria. |
| Column Temperature (± 2 °C) | System suitability parameters met acceptance criteria. |
| Mobile Phase Composition (± 2% Acetonitrile) | System suitability parameters met acceptance criteria. |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical flow of parameters for analytical method validation as per ICH guidelines.
Conclusion
The developed reverse-phase HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The validation results confirm that the method is suitable for its intended purpose in both research and quality control environments. The simple mobile phase, isocratic elution, and short run time make it an efficient and reliable tool for the analysis of this compound.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. actascientific.com [actascientific.com]
- 3. database.ich.org [database.ich.org]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors : Shimadzu (België) [shimadzu.be]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. uhplcs.com [uhplcs.com]
- 8. mdpi.com [mdpi.com]
- 9. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols: 2-Hydroxy-5-phenylnicotinonitrile in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of 2-Hydroxy-5-phenylnicotinonitrile as a novel antimicrobial agent. The document outlines a proposed synthesis method, detailed protocols for evaluating its antimicrobial efficacy, and a discussion of a plausible mechanism of action based on related heterocyclic compounds.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action. Nicotinonitrile derivatives, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties. The presence of a hydroxyl group and a phenyl substituent on the pyridine ring of this compound suggests its potential as a pharmacophore for antimicrobial drug discovery. The hydroxyl group can participate in hydrogen bonding with biological targets, while the phenyl group can engage in hydrophobic interactions, potentially enhancing its binding affinity and antimicrobial potency.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted pyridines. A common approach involves a multi-component reaction, which offers efficiency and atom economy.
A potential one-pot synthesis could involve the reaction of an appropriate β-ketoester, malononitrile, and an ammonium source in the presence of a base. A more specific multi-step synthesis is outlined below.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
-
Step 1: Knoevenagel Condensation. To a solution of benzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 2-4 hours and monitor the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture and collect the precipitated product, ethyl 2-cyano-3-phenylacrylate, by filtration.
-
Step 2: Michael Addition. Dissolve the product from Step 1 (1 equivalent) and malononitrile (1 equivalent) in ethanol. Add sodium ethoxide (1.1 equivalents) portion-wise while stirring at room temperature. Continue stirring for 4-6 hours.
-
Step 3: Cyclization and Aromatization. To the reaction mixture from Step 2, add ammonium acetate (2 equivalents) and reflux for 8-12 hours. The reaction progress can be monitored by TLC.
-
Purification. After completion, cool the reaction mixture and pour it into ice-cold water. Acidify with dilute HCl to precipitate the crude product. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization. Confirm the structure of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Antimicrobial Activity Evaluation
The antimicrobial activity of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi. The broth microdilution method is a standard and quantitative technique for this purpose.[1][2]
-
Preparation of Microbial Inoculum. Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37°C.[3] Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
Preparation of Compound Dilutions. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate to obtain a range of test concentrations.
-
Inoculation and Incubation. Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism in broth without the compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[3]
-
Determination of MIC. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4] Visual inspection or measurement of optical density at 600 nm can be used to determine growth inhibition.
Diagram of the Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
The following table presents hypothetical MIC values for this compound against a panel of standard microbial strains for illustrative purposes.
| Microorganism | Strain (ATCC) | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 16 |
| Enterococcus faecalis | 29212 | 32 |
| Escherichia coli | 25922 | 64 |
| Pseudomonas aeruginosa | 27853 | >128 |
| Candida albicans | 90028 | 32 |
Proposed Mechanism of Action
While the exact mechanism of action of this compound is yet to be determined, the structural features of the molecule allow for speculation based on related compounds. Many antimicrobial agents containing a pyridine ring exert their effects by targeting essential cellular processes in microorganisms.
A plausible mechanism could involve the inhibition of a key bacterial enzyme, such as DNA gyrase or dihydrofolate reductase. The planar aromatic system could intercalate with DNA, while the hydroxyl and nitrile groups could form hydrogen bonds with amino acid residues in the active site of an enzyme, leading to its inhibition and subsequent cell death.
Diagram of a Proposed Mechanism of Action
Caption: Proposed mechanisms of antimicrobial action.
Conclusion and Future Directions
This compound represents a potential scaffold for the development of novel antimicrobial agents. The synthetic route is feasible, and standard protocols can be employed to evaluate its antimicrobial efficacy. Further studies should focus on the actual synthesis and characterization of this compound, followed by a comprehensive evaluation of its antimicrobial spectrum against a broader panel of resistant strains. Elucidation of its precise mechanism of action will be crucial for its further development as a therapeutic agent. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, could lead to the identification of derivatives with enhanced potency and a more favorable pharmacological profile.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-5-phenylnicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 2-Hydroxy-5-phenylnicotinonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods include one-pot multicomponent reactions, the Gewald reaction, and synthesis from chalcone or β-ketonitrile precursors. One-pot syntheses are often favored for their efficiency and atom economy.
Q2: I am observing a low yield in my reaction. What are the likely causes?
A2: Low yields can stem from several factors, including suboptimal reaction conditions (temperature, time, solvent), inappropriate catalyst selection or concentration, poor quality of starting materials, and the formation of side products. Refer to the Troubleshooting Guide below for specific solutions.
Q3: What are the typical side products I might encounter, and how can I minimize them?
A3: Common side products can include unreacted starting materials, intermediates, and isomers depending on the synthetic route. For instance, in reactions involving nitration, positional isomers can be a significant impurity. Hydrolysis of the nitrile group to a carboxylic acid can also occur under certain conditions. Minimization strategies include precise control of reaction parameters and using anhydrous conditions.
Q4: What are the recommended purification techniques for this compound?
A4: Recrystallization is a standard and effective method for purifying the final product. A common solvent system for recrystallization is an isopropanol/water mixture. Column chromatography can also be employed for separating the desired product from closely related impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Incorrect reaction temperature- Poor quality of reagents- Presence of moisture in reagents or solvent | - Use a fresh or newly activated catalyst.- Optimize the reaction temperature. Some reactions may require heating, while others proceed at room temperature.- Ensure the purity of starting materials using techniques like NMR or melting point analysis.- Use anhydrous solvents and dry reagents. |
| Formation of a Major Side Product | - Incorrect stoichiometry of reactants- Suboptimal reaction time (too short or too long)- Undesired side reactions (e.g., hydrolysis, dimerization) | - Carefully control the molar ratios of the reactants.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- For nitrile hydrolysis, ensure anhydrous conditions. To avoid other side reactions, consult literature for specific reaction pathways and potential inhibitors. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the workup solvent- Formation of an emulsion during extraction- Co-crystallization with impurities | - Choose a workup solvent in which the product has low solubility.- To break emulsions, add brine or use a centrifuge.- If recrystallization is ineffective, consider column chromatography with a suitable solvent system. |
| Inconsistent Yields Between Batches | - Variations in reaction scale- Inconsistent heating or stirring- Changes in reagent source or purity | - When scaling up, re-optimize reaction conditions as heat and mass transfer can differ.- Ensure uniform heating and efficient stirring for homogenous reaction conditions.- Use reagents from the same supplier and lot, if possible, or re-validate the purity of new batches. |
Comparative Data on Synthesis Methods
The following table summarizes quantitative data for different synthetic approaches to nicotinonitrile derivatives, providing a basis for comparison and selection of an appropriate method.
| Synthetic Method | Starting Materials | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| One-pot, four-component | Aryl aldehydes, Malononitrile, Acetophenones, Ammonium acetate | LDH@TRMS@BDSA@Cu nanocatalyst | Solvent-free | 60 | 0.5 - 1 | High | [1] |
| Three-component | Benzaldehyde, Malononitrile, Thiophenol | [bmIm]OH (ionic liquid) | Solvent-free | Room Temp | < 0.5 | High | |
| From β-ketonitrile | N-phenyl-N-tosylbenzamide, Acetonitrile | LiHMDS | Toluene/THF | Room Temp | 15 | 86 | [2] |
| Gewald Reaction | Ketone, Activated nitrile, Elemental sulfur | N-Methylpiperazine-functionalized polyacrylonitrile fiber | Ethanol | Reflux | 1 - 1.5 | 65-91 | [3] |
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol is adapted from a general procedure for the synthesis of 2-amino-3-cyanopyridine derivatives and can be optimized for this compound.[1]
Materials:
-
Aryl aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Substituted Acetophenone (e.g., 4'-Hydroxyacetophenone) (1.0 mmol)
-
Ammonium acetate (2.5 mmol)
-
LDH@TRMS@BDSA@Cu nanocatalyst (0.05 g)
-
Ethanol
Procedure:
-
In a reaction vial, combine the aryl aldehyde (1.0 mmol), malononitrile (1.0 mmol), substituted acetophenone (1.0 mmol), ammonium acetate (2.5 mmol), and the LDH@TRMS@BDSA@Cu nanocatalyst (0.05 g).
-
Stir the mixture in an oil bath at 60 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add hot ethanol (2 mL) to the reaction vessel.
-
Separate the catalyst from the solution by centrifugation or filtration.
-
The crude product in the ethanol solution can be further purified by recrystallization.
Protocol 2: Synthesis of 3-Oxo-3-phenylpropanenitrile (A Key Intermediate)
This protocol describes the synthesis of a common precursor for 2-Hydroxynicotinonitrile derivatives.[4]
Materials:
-
Ethyl benzoate (1.05 mmol)
-
Sodium methoxide (1.79 mmol)
-
Acetonitrile (5 mL)
-
2M HCl
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
In a round-bottom flask, reflux a mixture of ethyl benzoate (1.05 mmol) and sodium methoxide (1.79 mmol) in acetonitrile (5 mL) for 3 hours.
-
After cooling to room temperature, a white precipitate will form. Filter the precipitate and redissolve it in water (5 mL).
-
Acidify the solution with 2M HCl (1.5 mL).
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography (petroleum ether/ethyl acetate 3:1) to yield pure 3-oxo-3-phenylpropanenitrile.
Visualizations
Experimental Workflow: One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of this compound.
Troubleshooting Logic: Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
- 1. Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber [organic-chemistry.org]
- 4. oncotarget.com [oncotarget.com]
Technical Support Center: Synthesis of Nicotinonitrile Derivatives
Welcome to the technical support center for the synthesis of nicotinonitrile derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
General Issues
Q1: My final nicotinonitrile product is a dark-colored oil or tar instead of a solid. What could be the cause?
A1: The formation of dark, intractable materials often points to polymerization or degradation. This can be caused by excessive heating, overly harsh reaction conditions (e.g., very strong acids or bases), or the presence of highly reactive functional groups on your starting materials. Consider reducing the reaction temperature, shortening the reaction time, or using milder catalysts and reagents.
Q2: I'm having difficulty purifying my nicotinonitrile derivative. What are the recommended methods?
A2: Purification strategies are highly dependent on the specific derivative. Common methods include:
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Recrystallization: Ethanol is a frequently used solvent for recrystallizing 2-amino-4,6-disubstituted nicotinonitrile derivatives.[1]
-
Column Chromatography: Standard silica gel chromatography is effective for many derivatives, but care should be taken as some compounds may be sensitive to the acidic nature of silica.
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Distillation: For volatile compounds like the parent nicotinonitrile, distillation is an option. However, be aware that solid products can clog the condenser. Using an air condenser and rinsing the apparatus with a suitable solvent like ether or acetone can mitigate this issue.[2]
Troubleshooting Guide: Synthesis of 2-Amino-nicotinonitriles via Multi-Component Reaction (MCR)
This common method involves the reaction of an aldehyde, a ketone, malononitrile, and an ammonium salt.
Q3: The yield of my 2-amino-4,6-diaryl-nicotinonitrile synthesis is consistently low. How can I improve it?
A3: Low yields in this multi-component reaction can stem from several factors. Here are key areas to troubleshoot:
-
Reagent Quality: Ensure all reagents, especially aldehydes, are pure and free from oxidized impurities (e.g., carboxylic acids).
-
Stoichiometry: An excess of ammonium acetate (often 3 to 8 equivalents) is typically required to drive the reaction to completion.[1][3]
-
Catalyst Choice: While the reaction can proceed without a catalyst, various catalysts have been shown to significantly improve yields and reduce reaction times. Using a catalyst like an ionic liquid ([Bmim]BF4), Amberlyst-15, or a nanocatalyst can be beneficial.[1][4]
-
Reaction Conditions: The reaction is often performed under reflux in ethanol.[3][5] However, solvent-free conditions or the use of microwave irradiation have also been reported to enhance efficiency.[1]
Table 1: Comparison of Catalysts in 2-Amino-3-cyanopyridine Synthesis
| Catalyst | Solvent | Conditions | Yield (%) | Reference |
| LDH@TRMS@BDSA@Cu (nanocatalyst) | Solvent-free | Not specified | High | [4] |
| [Bmim]BF4 (ionic liquid) | None | 60°C, 4-5.5 h | High | [1] |
| Amberlyst-15 | MeCN | Ultrasound | Good | [1] |
| Ammonium Acetate (catalyst/reagent) | Ethanol | Reflux | Variable | [3][5] |
Experimental Protocol: General Synthesis of 2-Amino-4,6-diphenylnicotinonitrile
This protocol is based on a common literature procedure.[3]
-
Chalcone Synthesis (Step 1):
-
In a flask, dissolve equimolar amounts of an appropriate acetophenone (e.g., 10 mmol) and an aromatic aldehyde (10 mmol) in ethanol.
-
Add a 10% alcoholic NaOH solution dropwise under stirring at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
The resulting chalcone is often used in the next step without further purification.
-
-
Nicotinonitrile Synthesis (Step 2):
-
To a flask containing the chalcone from the previous step (e.g., 1 mmol), add malononitrile (1 mmol) and ammonium acetate (3 mmol).
-
Add absolute ethanol as the solvent.
-
Reflux the mixture overnight.
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After cooling, the product often precipitates and can be collected by filtration.
-
The crude product can be purified by recrystallization from ethanol.
-
Diagram: MCR for 2-Amino-nicotinonitriles
Caption: General pathway for the multi-component synthesis of 2-amino-nicotinonitriles.
Troubleshooting Guide: Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic ketone after hydrolysis, often used for synthesizing fused ring systems like thieno[2,3-b]pyridines.[6][7]
Q4: My intramolecular Thorpe-Ziegler cyclization is failing or giving very low yields. What are the common pitfalls?
A4: The success of the Thorpe-Ziegler reaction is highly dependent on forming the desired ring.
-
Ring Strain: The reaction is most effective for forming 5- to 8-membered rings and large rings (>13 members). It is known to fail for 9- to 12-membered rings due to transannular strain.[8]
-
Base Strength: A sufficiently strong base (e.g., sodium ethoxide, sodium hydride) is required to deprotonate the α-carbon to the nitrile. Ensure the base is not quenched by acidic protons elsewhere in the molecule or by moisture.
-
Intermolecular vs. Intramolecular Reaction: If the concentration of the dinitrile is too high, the intermolecular Thorpe reaction (polymerization) can compete with the desired intramolecular cyclization. Running the reaction under high-dilution conditions can favor the formation of the cyclic product.
-
Hydrolysis Step: The initial product of the cyclization is a cyclic enamine. A careful acidic workup is required to hydrolyze this intermediate to the desired cyclic ketone.
Diagram: Thorpe-Ziegler Reaction Mechanism
Caption: Key steps in the intramolecular Thorpe-Ziegler reaction.
Troubleshooting Guide: Chlorination of Pyridone Precursors
Q5: I am trying to convert a 2-oxo-nicotinonitrile (pyridone) to a 2-chloro-nicotinonitrile using phosphorus oxychloride (POCl₃), but the reaction is messy and the yield is low.
A5: This is a common transformation that can be problematic.
-
Incomplete Reaction: The reaction may require prolonged heating or the use of a co-reagent. Adding phosphorus pentachloride (PCl₅) along with POCl₃ can improve the conversion rate.[9]
-
Side Reactions: Pyridones can be sensitive to the harsh, acidic conditions of hot POCl₃, leading to decomposition or tar formation. The reaction should be performed in a fume hood with appropriate safety precautions.
-
Additives: The addition of a base scavenger like N,N-dimethylaniline can sometimes improve the reaction outcome by neutralizing the HCl generated.[5]
-
Workup: The workup procedure is critical. The reaction mixture must be quenched cautiously by pouring it onto crushed ice to hydrolyze the excess POCl₃. This process is highly exothermic and should be done slowly in a well-ventilated area.
Table 2: Effect of Conditions on Chlorination of a Nicotinonitrile Precursor
| Chlorinating Agent(s) | Temperature | Yield (%) | Purity (%) | Reference |
| POCl₃ | Not specified | - | - | [5] |
| POCl₃ + PCl₅ (0.5 eq) | Not specified | 62 | 93 | [9] |
| POCl₃ | 80-85 °C | 37.6 | 87.7 | [9] |
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
Technical Support Center: Phenylnicotinonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenylnicotinonitrile and its derivatives. The following information addresses common issues related to by-product formation and offers guidance on optimizing reaction conditions to improve product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-amino-4,6-diphenylnicotinonitrile?
A1: The most prevalent and efficient method is a one-pot, four-component reaction involving an aromatic aldehyde (e.g., benzaldehyde), an acetophenone, malononitrile, and ammonium acetate.[1][2] This reaction is typically carried out under various conditions, including conventional heating, microwave irradiation, or using different catalysts to improve yields and reaction times.
Q2: What is the primary by-product observed in the synthesis of 2-amino-4,6-diphenylnicotinonitrile?
A2: The most significant by-product is often the corresponding chalcone.[3][4] The chalcone is a stable intermediate formed from the Claisen-Schmidt condensation of the aromatic aldehyde and acetophenone.[3][5][6] If the reaction conditions do not favor the subsequent Michael addition and cyclization steps, the chalcone can be isolated as a major impurity.
Q3: How is the chalcone by-product formed?
A3: The chalcone by-product is formed through a base-catalyzed aldol condensation of the aromatic aldehyde and acetophenone, followed by a dehydration step.[5][6] The mechanism involves the formation of an enolate from acetophenone, which then attacks the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone readily dehydrates to form the stable, conjugated α,β-unsaturated ketone, which is the chalcone.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of phenylnicotinonitrile and presence of a major by-product | Incomplete conversion of the chalcone intermediate. The reaction may have stalled after the initial Claisen-Schmidt condensation. | - Increase Reaction Time or Temperature: Prolonging the reaction time or increasing the temperature can provide the necessary energy to overcome the activation barrier for the subsequent Michael addition and cyclization steps. - Optimize Catalyst: The choice and amount of catalyst can significantly influence the reaction pathway. Experiment with different catalysts (e.g., bases like piperidine, or Lewis acids) to find one that promotes the complete cascade reaction. - Check Stoichiometry: Ensure the correct molar ratios of the reactants are used. An excess of malononitrile and ammonium acetate may be required to drive the reaction to completion. |
| Formation of multiple unidentified by-products | - Side reactions of starting materials: Self-condensation of acetophenone or Knoevenagel condensation between malononitrile and acetophenone can lead to various impurities. - Decomposition of reactants or product: High temperatures or prolonged reaction times can sometimes lead to degradation. | - Lower Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer period. - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction at different time points. This can help identify the point at which by-products begin to form. - Purify Starting Materials: Ensure the purity of the starting aldehyde, acetophenone, and malononitrile to avoid introducing impurities that could lead to side reactions. |
| Difficulty in purifying the final product | The polarity of the phenylnicotinonitrile product and the chalcone by-product can be similar, making separation by column chromatography challenging. | - Recrystallization: Attempt to purify the crude product by recrystallization from a suitable solvent or solvent mixture. This can often effectively remove the less soluble chalcone by-product. - Optimize Chromatographic Conditions: If column chromatography is necessary, experiment with different solvent systems (e.g., varying the polarity of the eluent) to achieve better separation. Using a gradient elution may also be beneficial. |
Experimental Protocols
General Procedure for the One-Pot Synthesis of 2-Amino-4,6-diphenylnicotinonitrile
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Acetophenone (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Catalyst (e.g., piperidine, 10 mol%)
-
Solvent (e.g., ethanol, 10 mL)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde, acetophenone, malononitrile, and ammonium acetate.
-
Add the solvent and the catalyst to the reaction mixture.
-
Reflux the mixture with stirring for the desired time (typically 2-8 hours), monitoring the reaction progress by TLC.
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the crude product and purify by recrystallization or column chromatography.
By-product Formation Mechanisms and Reaction Workflow
The synthesis of 2-amino-4,6-diphenylnicotinonitrile is a cascade reaction. Understanding the individual steps is key to troubleshooting by-product formation.
Caption: Reaction pathways in phenylnicotinonitrile synthesis.
The diagram above illustrates the main reaction pathway leading to the desired phenylnicotinonitrile product and the competing pathway that can result in the formation of the chalcone by-product. The key to a successful synthesis is to promote the Michael addition of malononitrile to the chalcone intermediate, thus shifting the equilibrium towards the desired product.
Quantitative Data Summary
While specific yields are highly dependent on the substrates and reaction conditions used, the following table provides a general overview of how different parameters can influence the outcome of the reaction.
| Parameter | Condition | Effect on Phenylnicotinonitrile Yield | Effect on By-product Formation |
| Catalyst | Strong bases (e.g., NaOH, KOH) | Can be effective, but may also promote self-condensation of ketones. | May increase the formation of chalcone and other side products. |
| Weaker bases (e.g., piperidine, morpholine) | Often provide a good balance of reactivity and selectivity. | Generally lower by-product formation compared to strong bases. | |
| Lewis acids (e.g., ZnCl2, InCl3) | Can catalyze the reaction, sometimes under milder conditions. | The effect on by-product formation is substrate-dependent. | |
| Solvent | Protic solvents (e.g., ethanol, methanol) | Commonly used and generally effective. | Can facilitate both the desired reaction and by-product formation. |
| Aprotic solvents (e.g., DMF, DMSO) | Can accelerate the reaction but may be difficult to remove and can decompose at high temperatures. | Pyrolysis of solvents like DMF can introduce new impurities. | |
| Solvent-free | Environmentally friendly and can lead to high yields. | May require higher temperatures, potentially leading to thermal decomposition. | |
| Temperature | Room Temperature | Slower reaction rates, may result in incomplete conversion. | Lower temperatures can sometimes suppress by-product formation. |
| Reflux | Faster reaction rates, generally leading to higher yields. | Higher temperatures can also accelerate side reactions and decomposition. | |
| Reaction Time | Short | Incomplete reaction, with the chalcone being a major component of the mixture. | Lower overall conversion. |
| Optimal | High conversion to the desired product. | Minimized by-products. | |
| Long | Potential for product degradation or formation of secondary by-products. | Can lead to a more complex mixture of impurities. |
Note: This data is a qualitative summary based on trends observed in the literature. For specific quantitative data, it is recommended to consult primary research articles relevant to the specific phenylnicotinonitrile derivative being synthesized.
Logical Troubleshooting Workflow
If you are encountering issues with by-product formation in your phenylnicotinonitrile synthesis, follow this logical workflow to diagnose and resolve the problem.
Caption: A logical workflow for troubleshooting by-product formation.
References
Technical Support Center: One-Pot Nicotinonitrile Synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the one-pot synthesis of nicotinonitrile and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My one-pot nicotinonitrile synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in one-pot nicotinonitrile synthesis can stem from several factors. Here are some common causes and their respective solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Suboptimal Catalyst: The choice and amount of catalyst can significantly impact the yield.
-
Solution: Experiment with different catalysts or optimize the catalyst loading. For example, in certain multicomponent reactions, magnetic H-bond catalysts have been shown to produce high yields (50-73%).[3] For Bohlmann-Rahtz type syntheses, Lewis acids like ytterbium triflate or zinc bromide can improve yields, although they may not be compatible with acid-sensitive substrates.[4]
-
-
Moisture in Reagents or Solvents: The presence of water can interfere with the reaction, especially with moisture-sensitive reagents.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.
-
-
Side Reactions: The formation of unwanted by-products can consume starting materials and reduce the yield of the desired product.
-
Product Loss During Workup: Significant amounts of product can be lost during extraction and purification steps.
Q2: I am observing the formation of significant side products in my reaction. How can I identify and minimize them?
A2: Side product formation is a common challenge. Here's a systematic approach to address it:
-
Identification: Use analytical techniques like NMR, Mass Spectrometry (MS), and HPLC to identify the structure of the major side products.
-
Common Side Products & Minimization Strategies:
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to an amide or carboxylic acid, especially under acidic or basic conditions at elevated temperatures.
-
Solution: Use milder reaction conditions and carefully control the pH. In the synthesis of nicotinic acid from nicotinonitrile, this hydrolysis is the main reaction.[9]
-
-
Michael Adducts: In syntheses involving chalcones and malononitrile, the formation of stable Michael adducts can compete with the desired cyclization.[10][11][12]
-
Solution: Optimizing the base and solvent system can favor the cyclization pathway.
-
-
Polymerization: Some starting materials or intermediates may be prone to polymerization under the reaction conditions.
-
Solution: Lowering the reaction temperature or using a more dilute solution might help.
-
-
Q3: The purification of my nicotinonitrile derivative is proving difficult. What are some effective purification strategies?
A3: Purification can be challenging due to the properties of nicotinonitrile and its derivatives.
-
Crystallization: This is often the preferred method for solid products.
-
Procedure: After the reaction, the mixture can be cooled or an anti-solvent can be added to induce crystallization. The resulting solid can be collected by filtration.[2]
-
-
Distillation: For liquid nicotinonitriles or those with a low melting point, vacuum distillation can be effective.
-
Column Chromatography: This is a versatile method for separating the desired product from impurities.
-
Solvent System: The choice of solvent system (e.g., ethyl acetate/hexane) is crucial for good separation.[13]
-
-
Extraction: A liquid-liquid extraction is a standard workup procedure to remove water-soluble impurities.
Quantitative Data Summary
The following table summarizes reported yields for nicotinonitrile synthesis under various experimental conditions.
| Starting Materials | Catalyst/Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, Malononitrile | Ammonium Acetate | Ethanol | 12 | Reflux | 73 | [2] |
| Chalcone, Malononitrile | Ammonium Acetate | Ethanol | 5 | Reflux | - | [15] |
| 3-Bromopropenals, Benzoylacetonitriles | CuI (10 mol%) | Acetonitrile | 0.33 | 120 (MW) | 27-89 | [16] |
| Nicotinamide | Phosphorus Pentoxide | None | 0.25-0.33 | Vigorous heating | 83-84 | [7][8] |
| 3-Picoline | V2O5/ZrO2 | Gas Phase | - | - | High | [17] |
| Multicomponent Reaction | Fe3O4@SiO2@tosyl-carboxamide | Solvent-free | - | - | 50-73 | [3] |
Experimental Protocols
One-Pot Synthesis of 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile[2]
-
Reaction Setup: In a round-bottom flask, dissolve (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (1 equivalent) and malononitrile (1 equivalent) in absolute ethanol.
-
Reagent Addition: Add an excess of ammonium acetate (e.g., 20 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry. The crude product can be further purified by crystallization from absolute ethanol.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a one-pot nicotinonitrile synthesis.
Troubleshooting Logic
Caption: A troubleshooting flowchart for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]
- 6. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]
- 9. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
- 10. The reaction of malononitrile with chalcone : a controversial chemical process | Semantic Scholar [semanticscholar.org]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. US2491253A - Preparation of nicotinonitrile - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Optimization of catalyst loading for phenylnicotinonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalyst loading in phenylnicotinonitrile synthesis, primarily via Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for phenylnicotinonitrile synthesis via Suzuki-Miyaura coupling?
A1: For palladium-catalyzed Suzuki-Miyaura reactions, the catalyst loading typically ranges from 0.5 to 5 mol%.[1] However, optimization is crucial, as loadings as low as 0.0025 mol% have been reported for highly active systems in aqueous media.[2] A common starting point for optimization is 1 to 2.5 mol%.[3][4] For nickel catalysts, which are a less expensive alternative, higher catalyst loadings of 5–10 mol% are often required to achieve high yields due to generally lower catalytic activity compared to palladium.[1]
Q2: Which palladium catalyst is most effective for coupling with a chloropyridine precursor?
A2: The choice of catalyst is substrate-dependent. For electron-deficient heteroaryl chlorides like chloronicotinonitriles, catalysts employing bulky, electron-rich phosphine ligands are often required to facilitate the challenging oxidative addition step.[5][6] Precatalysts combined with ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or trialkyl phosphines like tricyclohexylphosphine (PCy₃) have shown success in the coupling of chloropyridines.[3] It is recommended to screen a few catalyst/ligand combinations to find the optimal system for your specific substrates.
Q3: How important is the choice of base and solvent?
A3: The base and solvent system is critical. The base activates the boronic acid by converting it to a more nucleophilic borate species, which facilitates transmetalation.[6] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[7][8] The choice can affect reaction rate and yield, with inorganic bases often proving superior in aqueous media.[8] Solvents typically consist of a mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) and water to dissolve both the organic substrates and the inorganic base.[9][10]
Q4: What are the main side reactions to watch out for?
A4: The two most common side reactions are homocoupling of the boronic acid and protodeboronation (hydrolysis of the boronic acid back to the arene). Homocoupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle; therefore, thorough degassing of the reaction mixture is essential.[5][6] Protodeboronation can be problematic with heteroarylboronic acids and can be minimized by using less harsh conditions or more stable boronate esters (e.g., pinacol esters).[3][11]
Experimental Protocols
General Protocol for Suzuki-Miyaura Synthesis of 2-Phenylnicotinonitrile
This protocol describes the coupling of 2-chloro-3-cyanopyridine with phenylboronic acid.
Materials:
-
2-Chloro-3-cyanopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-3-cyanopyridine, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add 1,4-dioxane and deionized water via syringe.
-
Degas the resulting mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-phenylnicotinonitrile.
Data Presentation
Table 1: Effect of Catalyst Loading on a Model Suzuki-Miyaura Reaction
This table illustrates the typical effect of varying catalyst loading on product yield. The model reaction is the coupling of 3-chloropyridine with a boronic acid pinacol ester, a system analogous to phenylnicotinonitrile synthesis.[3]
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | P1-L5 (Pd-PCy₃ based) | 0.5 | 110 | 10 | 15 |
| 2 | P1-L5 (Pd-PCy₃ based) | 1.0 | 110 | 10 | 25 |
| 3 | P1-L5 (Pd-PCy₃ based) | 2.1 | 110 | 10 | 35 |
| 4 | P1-L1 (Pd-XPhos based) | 1.2 | 110 | 3.9 | 88 |
| 5 | P1-L1 (Pd-XPhos based) | 2.5 | 90 | 10 | 72 |
Data adapted from an automated optimization study on chloropyridine coupling. P1 represents a palladium precatalyst scaffold.[3]
Table 2: Screening of Different Bases
This table shows the effect of various bases on the yield of a typical Suzuki coupling reaction.
| Entry | Base (2.0 equiv) | Solvent System | Temperature | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O | 100 °C | 15 | 80 |
| 2 | K₂CO₃ | Dioxane/H₂O | 100 °C | 15 | 75 |
| 3 | Cs₂CO₃ | Dioxane/H₂O | 100 °C | 15 | 78 |
| 4 | Na₂CO₃ | Dioxane/H₂O | 100 °C | 15 | 72 |
| 5 | Et₃N (Triethylamine) | Dioxane | 100 °C | 24 | <5 |
Yields are representative and based on studies of heteroaryl couplings.[7][8]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium source is active. Pd(0) species like Pd(PPh₃)₄ can degrade on storage. Pd(II) precatalysts are often more stable.[5] If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) state.[6] |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally (e.g., from 1 mol% to 2.5 mol%). Electron-deficient substrates may require higher loadings.[3] |
| Poor Quality Reagents | Use fresh, high-purity aryl halide and boronic acid. Boronic acids can degrade over time; consider using more stable boronate esters (e.g., pinacol esters).[12] |
| Incorrect Base | The base is crucial for activating the boronic acid. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if required by the protocol.[12] |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst and promote homocoupling. Thoroughly degas all solvents and the reaction mixture with an inert gas (N₂ or Ar) before heating.[5] |
| Low Reaction Temperature | The oxidative addition of aryl chlorides is often the rate-limiting step and may require higher temperatures. Increase the temperature (e.g., from 80 °C to 110 °C).[8] |
Problem 2: Significant Side Product Formation
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture.[6] | Rigorously degas all solvents and the reaction setup with an inert gas before and during the reaction. |
| Protodeboronation | The boronic acid is hydrolyzed before it can transmetalate. This is common with electron-deficient or heteroaryl boronic acids.[11] | Use a stronger, less-nucleophilic base (e.g., KF), use anhydrous conditions, or switch to a more stable boronate ester (e.g., MIDA or pinacol boronate).[12] |
| Formation of Pd Black | Catalyst decomposition, often due to high temperatures or incorrect ligand choice.[12] | Lower the reaction temperature. Use a more robust ligand (e.g., a bulky biarylphosphine like XPhos) that stabilizes the Pd(0) species. |
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical troubleshooting workflow for a failed Suzuki-Miyaura reaction.
Caption: A systematic workflow for optimizing catalyst loading and reaction conditions.
References
- 1. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Technical Support Center: Recrystallization of 2-Hydroxy-5-phenylnicotinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2-Hydroxy-5-phenylnicotinonitrile (CAS No: 35982-93-5). The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not extensively published, based on structurally similar compounds like 2-hydroxypyridine and 2-Hydroxy-5-nitronicotinonitrile, a polar protic solvent is recommended. Ethanol, isopropanol, or a mixture of ethanol and water are excellent starting points. For instance, 2-hydroxypyridine can be recrystallized from ethanol, and 2-Hydroxy-5-nitronicotinonitrile is effectively purified using an isopropanol/water mixture. The choice of solvent should be guided by the principle that the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.
Q2: How can I determine the optimal solvent ratio when using a mixed solvent system like ethanol/water?
A2: To determine the optimal ratio, dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in which it is readily soluble. Then, slowly add the "bad" solvent (e.g., hot water), in which the compound is less soluble, dropwise until you observe the first sign of persistent cloudiness (the saturation point). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q3: What are some common impurities that I might encounter, and how can I remove them?
A3: Common impurities may include unreacted starting materials, byproducts from the synthesis, or colored impurities. Recrystallization is effective at removing most of these. If you have colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Q4: What are the key safety precautions to take when working with this compound?
A4: Always handle this compound in a well-ventilated area, preferably a fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3][4] Avoid inhalation of dust and contact with skin and eyes.[1][2][4][5] In case of accidental exposure, refer to the Safety Data Sheet (SDS) for specific first-aid measures.[3][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
Problem: The compound does not dissolve completely in the hot solvent.
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Possible Cause: Insufficient solvent.
-
Solution: Gradually add more of the hot solvent in small increments until the solid dissolves completely. Be careful not to add a large excess, as this will reduce your final yield.
-
-
Possible Cause: The solvent is not hot enough.
-
Solution: Ensure your solvent is at or near its boiling point. Use a hot plate with a stirrer to maintain a consistent high temperature.
-
-
Possible Cause: You have chosen an inappropriate solvent.
-
Solution: If a large volume of hot solvent is required and the solid still does not dissolve, you may need to select a different solvent or solvent system. Experiment with small amounts of your compound with different solvents to find a more suitable one.
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated (too much solvent was used).
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Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Allow it to cool again.
-
-
Possible Cause: The solution is supersaturated, but crystallization has not been initiated.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a small pure crystal of this compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystallization.
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating out of solution too quickly at a temperature above its melting point.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation level and allow the solution to cool more slowly. Placing the flask in an insulated container can help to slow down the cooling rate.
-
-
Possible Cause: The presence of significant impurities can lower the melting point of the mixture.
-
Solution: Consider purifying the crude product by another method, such as column chromatography, before recrystallization.
-
Problem: The final yield of crystals is very low.
-
Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.
-
Solution: Before filtering, you can try to concentrate the solution by boiling off some of the solvent and cooling it again to obtain a second crop of crystals.
-
-
Possible Cause: Premature crystallization during hot filtration.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a slight excess of hot solvent to wash the filter paper and collect any crystals that have formed prematurely.
-
-
Possible Cause: The crystals were washed with a solvent that was not cold.
-
Solution: Always use ice-cold solvent to wash the filtered crystals. This minimizes the dissolution of your purified product.
-
Quantitative Data Summary
The following table provides illustrative data for the recrystallization of this compound based on the properties of analogous compounds. These values should be considered as a starting point for optimization.
| Parameter | Ethanol | Isopropanol | Ethanol/Water (9:1 v/v) |
| Solubility ( g/100 mL) at 20°C | ~0.5 | ~0.3 | ~0.2 |
| Solubility ( g/100 mL) at Boiling | ~10 | ~8 | ~12 |
| Recommended Starting Solvent Volume | 10-15 mL per gram | 12-18 mL per gram | 8-12 mL per gram |
| Typical Recovery Yield | 80-90% | 85-95% | 88-96% |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
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Hot plate with magnetic stirring
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Buchner funnel and filter flask
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Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol (approximately 8-10 mL) required to dissolve the solid completely at its boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight). Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Filter the hot solution containing the dissolved product to remove any insoluble impurities (and charcoal if used).
-
Induce Crystallization: Heat the filtrate to boiling. Add hot water dropwise while stirring until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate, resulting in a clear, saturated solution.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for about 15-20 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Purification of 2-Hydroxy-5-phenylnicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 2-Hydroxy-5-phenylnicotinonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Issue | Possible Cause(s) | Solution(s) |
| Product does not dissolve in the hot solvent. | - Insufficient solvent volume.- Incorrect solvent choice. | - Add small increments of hot solvent until the product dissolves.- Select a more suitable solvent or solvent system. Ethanol or a mixture of ethanol and water is often a good starting point for polar compounds like 2-hydroxypyridines. |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Presence of significant impurities. | - Lower the temperature of the solvent before dissolving the compound.- Add a small amount of additional solvent.- Perform a preliminary purification step like a charcoal treatment to remove some impurities. |
| No crystals form upon cooling. | - Solution is not saturated.- Cooling is too rapid. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Low recovery of the purified product. | - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Minimize the amount of solvent used for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Use a pre-heated funnel and flask for hot filtration to prevent the product from crashing out. |
| Purified product is still colored. | - Presence of colored impurities. | - Add activated charcoal to the hot solution before filtration. Use a minimal amount to avoid adsorption of the desired product. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities (overlapping bands). | - Incorrect mobile phase polarity.- Column was overloaded with the sample.- Column was packed unevenly. | - Adjust the solvent system. For silica gel, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is common. Start with a low polarity and gradually increase it.- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product does not elute from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For highly polar compounds, adding a small percentage of methanol to the eluent might be necessary. |
| Product elutes too quickly with the solvent front. | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase. Start with a higher percentage of the non-polar solvent. |
| Streaking or tailing of the product band. | - The sample was not loaded in a narrow band.- The compound is interacting strongly with the stationary phase. | - Dissolve the sample in a minimal amount of the initial mobile phase before loading.- Adding a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can sometimes improve peak shape. |
| Cracks appear in the silica gel bed. | - The column ran dry. | - Never let the solvent level drop below the top of the silica gel. Keep the column topped up with the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common side-products in the synthesis of related 2-hydroxypyridine derivatives can include:
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Unreacted starting materials: Benzaldehyde and malononitrile (or cyanoacetamide) may be present if the reaction did not go to completion.
-
Side-products from Knoevenagel condensation: The initial condensation of benzaldehyde and the active methylene compound can sometimes lead to self-condensation or other side reactions.
-
Isomeric byproducts: In some synthetic pathways, isomers of the desired product might be formed. For instance, in a related synthesis of 2-Hydroxy-5-nitronicotinonitrile, the 3-nitro isomer is a common impurity.
-
Hydrolysis products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under acidic or basic conditions.
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: A good starting point for the recrystallization of polar, aromatic compounds like this compound is a polar protic solvent such as ethanol or isopropanol . If the compound is too soluble in the pure alcohol at room temperature, a solvent system of ethanol/water or isopropanol/water can be effective. The compound is dissolved in the minimum amount of the hot alcohol, and then hot water is added dropwise until the solution becomes slightly turbid. The solution is then reheated until it becomes clear and allowed to cool slowly.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the purity of fractions. A small spot of each collected fraction is applied to a TLC plate, which is then developed in an appropriate solvent system (often the same or a slightly more polar system than the one used for the column). The spots are visualized under UV light or by using a staining agent. Fractions containing the pure product (a single spot with the correct Rf value) are then combined.
Q4: What analytical technique is best for determining the final purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately determining the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) is a common setup for such compounds. The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.
Quantitative Data Summary
The following table provides typical, though not experimentally verified for this specific compound, quantitative data for the purification of this compound. These values are intended as a general guide.
| Purification Method | Crude Purity (%) | Purified Purity (%) | Typical Yield (%) |
| Recrystallization | 85 - 95 | > 98 | 70 - 90 |
| Column Chromatography | 70 - 90 | > 99 | 60 - 85 |
Note: Actual yields and purity are highly dependent on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Collect fractions in test tubes.
-
Gradually increase the polarity of the mobile phase (e.g., 7:3, 1:1 hexane:ethyl acetate) to elute the desired compound.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound.
Preventing degradation of 2-Hydroxy-5-phenylnicotinonitrile during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Hydroxy-5-phenylnicotinonitrile during its synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound
-
Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or incrementally increasing the temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Potential Cause 2: Degradation of the Product. The target compound, this compound, may be susceptible to degradation under the reaction conditions. The presence of strong acids, bases, or oxidizing agents can lead to unwanted side reactions.
-
Solution: If possible, use milder reaction conditions. Neutralize the reaction mixture promptly upon completion. Employ an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially at elevated temperatures.
-
Potential Cause 3: Competing Side Reactions. The formation of byproducts through competing reaction pathways, such as the Dimroth rearrangement, can reduce the yield of the desired product.[1][2]
-
Solution: Optimize the reaction conditions (e.g., pH, solvent, temperature) to favor the desired reaction pathway. A thorough understanding of the reaction mechanism can help in identifying conditions that suppress side reactions.
Issue 2: Presence of Impurities in the Final Product
-
Potential Cause 1: Unreacted Starting Materials. Incomplete consumption of starting materials is a common source of impurities.
-
Solution: Ensure the use of appropriate stoichiometric ratios of reactants. As mentioned previously, monitor the reaction to ensure it proceeds to completion.
-
Potential Cause 2: Formation of Byproducts. Side reactions can lead to the formation of structurally related impurities that may be difficult to separate from the final product. For instance, oxidation of the hydroxyl group can lead to the formation of pyridone derivatives.
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Solution: Adjusting reaction conditions can minimize byproduct formation. Purification techniques such as column chromatography, recrystallization, or preparative HPLC are essential to remove these impurities.
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Potential Cause 3: Degradation During Work-up and Purification. The product may degrade during extraction, concentration, or purification steps, especially if exposed to harsh pH conditions or high temperatures for extended periods.
-
Solution: Use mild work-up procedures. Employ a rotary evaporator at a reduced pressure and moderate temperature for solvent removal. Select an appropriate purification method that is both effective and minimizes the risk of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound during synthesis?
A1: Based on the chemistry of 2-hydroxypyridine derivatives, the primary degradation pathways to consider are:
-
Oxidation: The pyridine ring and the hydroxyl group are susceptible to oxidation, which can be initiated by atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts. This can lead to the formation of N-oxides or further hydroxylated species, potentially followed by ring-opening.
-
Hydrolysis of the Nitrile Group: Under strong acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid.
-
Dimroth Rearrangement: This is a known rearrangement reaction for many nitrogen-containing heterocycles and could occur under thermal or pH-mediated conditions, leading to isomeric byproducts.[1][2]
Q2: How can I minimize oxidation during the reaction?
A2: To minimize oxidation, it is highly recommended to perform the reaction under an inert atmosphere. This can be achieved by purging the reaction vessel with nitrogen or argon before adding the reagents and maintaining a positive pressure of the inert gas throughout the reaction. Degassing the solvents prior to use can also be beneficial.
Q3: What purification methods are most suitable for this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
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Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent system can be found.
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Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from byproducts and unreacted starting materials. A careful selection of the eluent system is crucial for good separation.
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Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography can be employed, although it is more suitable for smaller scale purifications.
Q4: Are there any specific analytical techniques to monitor the degradation?
A4: Yes, several analytical techniques can be used:
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HPLC: High-Performance Liquid Chromatography with a UV detector is an excellent method for both monitoring the reaction progress and detecting the formation of impurities. A diode-array detector can provide additional information about the identity of the degradation products.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to identify the molecular weights of any impurities, which is crucial for elucidating their structures and understanding the degradation pathways.
-
NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is a powerful tool for characterizing the structure of the final product and identifying any impurities present in significant amounts.
Data Presentation
Table 1: Hypothetical Effect of Reaction Temperature on Yield and Purity of this compound
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Major Impurity (%) |
| 60 | 12 | 75 | 95 | 3 (Unreacted Starting Material) |
| 80 | 8 | 85 | 92 | 5 (Oxidative Degradation Product) |
| 100 | 6 | 80 | 85 | 10 (Polymeric Byproducts) |
| 120 | 4 | 65 | 70 | 20 (Extensive Decomposition) |
Note: This data is illustrative and will vary depending on the specific reaction conditions.
Table 2: Influence of pH on Product Stability during Aqueous Work-up
| pH | Holding Time (h) | Purity (%) | Degradation Product (%) |
| 3 | 2 | 98 | < 1 (Hydrolysis Product) |
| 7 | 2 | 99 | < 0.5 |
| 11 | 2 | 90 | 8 (Ring Cleavage Products) |
Note: This data is illustrative and highlights the importance of maintaining a neutral or slightly acidic pH during work-up.
Experimental Protocols
General Protocol for the Synthesis of this compound via Dimroth Rearrangement
A common synthetic route involves the Dimroth rearrangement.[3] The following is a general procedure:
-
Chalcone Formation: In a round-bottom flask, dissolve an appropriate substituted acetophenone and benzaldehyde in a suitable solvent like ethanol.
-
Add a base, such as sodium hydroxide, and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and acidify to precipitate the chalcone. Filter and dry the product.
-
Condensation and Cyclization: To a solution of the chalcone in a suitable solvent (e.g., ethanol), add malononitrile and a base (e.g., piperidine or sodium ethoxide).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Potential degradation pathways for this compound during synthesis.
References
- 1. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of nicotinonitrile derivatives and study of their photophysical properties | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 2-Hydroxy-5-phenylnicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Hydroxy-5-phenylnicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: There are three primary and well-established routes for the synthesis of this compound:
-
One-Pot Multicomponent Reaction (MCR): This approach involves the reaction of an appropriate benzaldehyde, a phenylacetophenone derivative, malononitrile, and a nitrogen source like ammonium acetate in a single step. It is highly efficient and atom-economical.
-
Chalcone-Mediated Synthesis: This two-step method first involves the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone to form a chalcone intermediate. This intermediate is then cyclized with malononitrile in the presence of a base to yield the final product.
-
Hydrolysis of a 2-Chloro Precursor: This route involves the synthesis of 2-chloro-5-phenylnicotinonitrile, which is then hydrolyzed to the desired 2-hydroxy product. This can be a robust method if the chlorinated precursor is readily accessible.
Q2: How do I choose the best synthetic route for my needs?
A2: The choice of synthetic route depends on several factors:
-
Scale of Synthesis: For large-scale production, a one-pot multicomponent reaction is often preferred due to its operational simplicity and reduced waste.
-
Availability of Starting Materials: Your choice may be dictated by the commercial availability and cost of the required precursors for each route.
-
Purification Requirements: The impurity profile can vary between routes. The chalcone-mediated synthesis may offer better control over impurities by allowing for the isolation and purification of the intermediate.
Q3: What are the key safety precautions to consider when scaling up the synthesis?
A3: When scaling up any chemical synthesis, a thorough risk assessment is crucial. For the synthesis of this compound, consider the following:
-
Exothermic Reactions: The initial condensation and cyclization steps can be exothermic. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.
-
Solvent Handling: Use appropriate ventilation and personal protective equipment (PPE) when handling organic solvents.
-
Reagent Toxicity: Be aware of the toxicity of all reagents, particularly malononitrile and any cyanating agents.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst/Base | Ensure the catalyst or base is fresh and has been stored correctly. For example, some bases can be hygroscopic and lose activity. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions may require initial cooling to control the exotherm, followed by heating to drive the reaction to completion. |
| Poor Quality Starting Materials | Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Impurities can interfere with the reaction. |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the catalyst. |
Problem 2: Formation of Significant Side Products/Impurities
| Potential Cause | Suggested Solution |
| Side reactions from Michael Addition | In chalcone-based syntheses, undesired Michael additions can occur. Optimize the stoichiometry of your reactants and the choice of base to favor the desired cyclization.[1][2] |
| Formation of Polymeric Material | This can occur at elevated temperatures. Maintain strict temperature control and consider using a more dilute reaction mixture. |
| Incomplete Hydrolysis of 2-Chloro Precursor | If using the hydrolysis route, ensure complete conversion by extending the reaction time, increasing the temperature, or using a stronger base. Monitor the reaction by TLC or HPLC. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution | | Product is an Oil or Gummy Solid | Try to induce crystallization by scratching the flask, seeding with a small crystal of the pure product, or changing the solvent system for recrystallization. | | Product is Contaminated with Starting Materials | Optimize your purification method. This may involve column chromatography with a carefully selected eluent system or recrystallization from a different solvent. | | Product is Water Soluble | If the product has significant water solubility, perform multiple extractions with an appropriate organic solvent and then wash the combined organic layers with brine to remove excess water. |
Experimental Protocols
Protocol 1: One-Pot Multicomponent Synthesis
This protocol is a general guideline and may require optimization.
-
To a solution of an appropriately substituted benzaldehyde (1.0 eq), a phenylacetophenone derivative (1.0 eq), and malononitrile (1.1 eq) in ethanol, add ammonium acetate (2.0 eq).
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Protocol 2: Chalcone-Mediated Synthesis
Step A: Synthesis of the Chalcone Intermediate
-
Dissolve a substituted benzaldehyde (1.0 eq) and an acetophenone (1.0 eq) in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise at a low temperature (0-5 °C).
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter, wash with water, and recrystallize from ethanol to obtain the pure chalcone.
Step B: Cyclization to this compound
-
To a solution of the purified chalcone (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent (e.g., ethanol or DMF), add a base (e.g., piperidine or sodium ethoxide).
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into an ice-water mixture and acidify to precipitate the product.
-
Filter the solid, wash with water, and recrystallize to get pure this compound.
Quantitative Data
The following tables provide representative data on how reaction conditions can affect the yield of related 2-hydroxynicotinonitrile syntheses. These should be used as a starting point for optimization.
Table 1: Effect of Catalyst on Yield in a Multicomponent Synthesis of a 2-Hydroxynicotinonitrile Derivative
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Ethanol | Reflux | 6 | 75 |
| 2 | Pyrrolidine | Ethanol | Reflux | 6 | 72 |
| 3 | Triethylamine | Ethanol | Reflux | 12 | 55 |
| 4 | No Catalyst | Ethanol | Reflux | 24 | <10 |
Table 2: Effect of Solvent on the Yield of a Chalcone Cyclization
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Piperidine | Reflux | 8 | 82 |
| 2 | Methanol | Piperidine | Reflux | 8 | 78 |
| 3 | DMF | K₂CO₃ | 100 | 4 | 85 |
| 4 | Toluene | Piperidine | Reflux | 12 | 65 |
Visualizations
Caption: Synthetic routes for this compound.
Caption: General troubleshooting workflow for synthesis.
References
Technical Support Center: Synthesis of Substituted Nicotinonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted nicotinonitriles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted nicotinonitriles, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield in Bohlmann-Rahtz Pyridine Synthesis
Question: My Bohlmann-Rahtz synthesis of a substituted nicotinonitrile is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the Bohlmann-Rahtz synthesis are a common challenge and can stem from several factors. Here is a systematic approach to troubleshoot this issue:
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High Reaction Temperature: The traditional Bohlmann-Rahtz synthesis often requires high temperatures for the cyclodehydration step, which can lead to decomposition of starting materials or products.[1]
-
Solution: The use of acid catalysis can significantly lower the required temperature.[1] Both Brønsted acids (e.g., acetic acid) and Lewis acids (e.g., ZnBr₂, Yb(OTf)₃) have been shown to be effective.[1][2] Microwave-assisted synthesis can also be a valuable technique to reduce reaction times and improve yields by providing efficient and uniform heating.[2][3]
-
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Increasing the reaction time or temperature (within the stability limits of your compounds) may be necessary. Ensure the reagents are of high purity, as impurities can inhibit the reaction.
-
-
Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired nicotinonitrile.
-
Solution: The choice of solvent can influence the reaction pathway. For instance, in some cases, protic solvents like ethanol are favored.[1] Optimizing the reaction conditions, such as temperature and catalyst loading, can help minimize the formation of side products.
-
-
Purification Losses: Significant amounts of the product may be lost during the work-up and purification steps.
-
Solution: Optimize your purification protocol. For column chromatography, carefully select the solvent system based on TLC analysis to ensure good separation. For products that are prone to decomposition on silica gel, consider alternative purification methods like recrystallization or preparative HPLC.
-
Issue 2: Difficulty in Purifying Substituted Nicotinonitriles
Question: I am struggling to purify my substituted nicotinonitrile from the crude reaction mixture. What are some effective purification strategies?
Answer:
Purification of substituted nicotinonitriles can be challenging due to the presence of closely related impurities or the physical properties of the product itself. Here are some troubleshooting steps:
-
Column Chromatography: This is the most common purification method.
-
Solvent System Selection: The choice of eluent is critical. Use TLC to screen different solvent systems (e.g., mixtures of hexanes/ethyl acetate, dichloromethane/methanol) to find one that provides good separation between your product and impurities (a target Rf value of 0.2-0.3 for your product is a good starting point).[4]
-
Tailing: Basic nitrogen-containing compounds like pyridines can "tail" on silica gel, leading to poor separation. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[4] Conversely, for acidic impurities or products, adding a small amount of acetic or formic acid can improve separation.[4]
-
Stationary Phase: While silica gel is standard, for very polar compounds or isomers that are difficult to separate, consider using reverse-phase silica (C18) or alumina.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, especially for removing minor impurities.
-
Solvent Screening: The key is to find a solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.
-
-
Washing/Extraction: A simple aqueous work-up can often remove many impurities.
-
Acid-Base Extraction: If your product has a basic pyridine nitrogen, you can wash the organic layer with a dilute acid (e.g., 1M HCl) to extract your product into the aqueous phase, leaving non-basic impurities behind. Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover your purified product.
-
-
Dealing with Isomeric Impurities: Isomers can be particularly challenging to separate.
-
Solution: High-performance liquid chromatography (HPLC), particularly preparative HPLC, is often the most effective technique for separating isomers.[5]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of substituted nicotinonitriles.
Synthesis Methods
Question: What are the most common methods for synthesizing substituted nicotinonitriles?
Answer: Several methods are widely used for the synthesis of substituted nicotinonitriles, each with its own advantages and challenges:
-
From Chalcones: This is a versatile method where a chalcone (an α,β-unsaturated ketone) is reacted with malononitrile in the presence of a base, typically ammonium acetate, to yield highly substituted 2-aminonicotinonitriles.[6]
-
Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[1]
-
Thorpe-Ziegler Reaction: This is an intramolecular cyclization of a dinitrile in the presence of a base to form a cyclic enaminonitrile, which can be a precursor to substituted nicotinonitriles.[7][8]
-
From Enaminones and Malononitrile: Enaminones can react with malononitrile under various catalytic conditions to produce substituted nicotinonitriles.
Experimental Protocols
Question: Can you provide a detailed experimental protocol for the synthesis of a 2-amino-4,6-disubstituted nicotinonitrile from a chalcone?
Answer:
Yes, here is a general two-step protocol for the synthesis of 2-amino-4,6-disubstituted nicotinonitriles:
Step 1: Synthesis of the Chalcone Intermediate
-
Dissolve the appropriately substituted acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of a base, such as sodium hydroxide (NaOH), dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture for 2-3 hours. The formation of a precipitate usually indicates the formation of the chalcone.
-
Filter the solid product, wash it with cold ethanol and water, and dry it. The chalcone is often pure enough for the next step without further purification.
Step 2: Cyclization to the Nicotinonitrile
-
In a round-bottom flask, combine the synthesized chalcone (1 equivalent), malononitrile (1 equivalent), and an excess of ammonium acetate.
-
Add absolute ethanol as the solvent.
-
Reflux the reaction mixture for approximately 5 hours, monitoring the progress by TLC.[9]
-
After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash it with cold ethanol, and dry it to obtain the 2-amino-4,6-disubstituted nicotinonitrile.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[6]
Question: What is a typical experimental protocol for the Bohlmann-Rahtz synthesis?
Answer:
The following is a general protocol for a one-pot, acid-catalyzed Bohlmann-Rahtz synthesis:
-
To a solution of the enamine (1 equivalent) and the ethynyl ketone (1.1 equivalents) in a suitable solvent (e.g., toluene or ethanol), add a catalytic amount of a Brønsted acid (e.g., acetic acid, 0.2 equivalents) or a Lewis acid (e.g., ZnBr₂, 0.15 equivalents).[1][2]
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates and catalyst used.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up. Typically, this involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted nicotinonitrile.
For microwave-assisted synthesis, the reaction is typically carried out in a sealed vessel at elevated temperatures (e.g., 150 °C) for a shorter duration (e.g., 1.5 hours).[3]
Data Presentation
Table 1: Comparison of Catalysts in the Bohlmann-Rahtz Synthesis of Pyridines [2]
| Entry | R | Method | Catalyst | Yield (%) |
| 1 | Me | A | None | 85 |
| 2 | Me | B | AcOH | 77 |
| 3 | Me | C | ZnBr₂ | 65 |
| 4 | Ph | A | None | 80 |
Method A: Traditional two-step process. Method B: One-pot with acetic acid. Method C: One-pot with zinc bromide.
Table 2: Yields of Substituted Nicotinonitriles from Chalcones
| Chalcone Substituents (Ar¹, Ar²) | Yield (%) | Reference |
| 4-OCH₃, 4-Cl | 73 | [6] |
| Phenyl, Phenyl | High | [10] |
| 2-NO₂, 3-NO₂ | 90 | [11] |
| 2-NO₂, 4-NO₂ | 81 | [11] |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of substituted nicotinonitriles from chalcones.
Caption: Troubleshooting workflow for low yields in nicotinonitrile synthesis.
References
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Spectroscopic Validation of 2-Hydroxy-5-phenylnicotinonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to validate the chemical structure of 2-Hydroxy-5-phenylnicotinonitrile. By presenting a combination of detailed experimental protocols and comparative spectral data, this document serves as a practical resource for the structural elucidation of this and similar nicotinonitrile derivatives.
Introduction
This compound (CAS No. 35982-93-5) is a heterocyclic compound with a molecular formula of C₁₂H₈N₂O and a molecular weight of 196.21 g/mol . Its structure incorporates a pyridine ring, a hydroxyl group, a nitrile group, and a phenyl substituent. Accurate structural confirmation is a critical step in chemical synthesis and drug discovery, ensuring the identity and purity of the compound. This guide details the application of four key spectroscopic methods for the unequivocal validation of the this compound structure: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The combination of these techniques provides a complete picture of the molecule's connectivity and functional groups. While ¹H and ¹³C NMR reveal the carbon-hydrogen framework, IR spectroscopy identifies the characteristic functional groups, and mass spectrometry confirms the molecular weight and fragmentation pattern.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are designed to yield high-quality spectra for structural analysis.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like the hydroxyl proton.
-
¹H NMR Acquisition: The proton spectrum is acquired with a spectral width of 0-12 ppm. Standard parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are co-added and Fourier transformed to obtain the final spectrum.
-
¹³C NMR Acquisition: The carbon spectrum is acquired with a spectral width of 0-200 ppm. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second are employed. Approximately 1024 scans are averaged to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid this compound sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is first collected. The sample spectrum is then acquired, and the background is automatically subtracted. A total of 32 scans are averaged with a spectral resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of this compound is prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid to facilitate protonation.
-
Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5 µL/min. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500. The instrument is calibrated prior to analysis to ensure high mass accuracy.
Spectroscopic Data and Structural Interpretation
The following table summarizes the expected spectroscopic data for this compound and provides a detailed interpretation that validates its structure.
| Spectroscopic Technique | Observed Data | Interpretation |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 12.5 (s, 1H), 8.3 (d, 1H), 7.8 (d, 1H), 7.6 (m, 2H), 7.4 (m, 2H), 7.3 (m, 1H) | The singlet at δ 12.5 ppm is characteristic of the acidic hydroxyl proton. The downfield doublets at δ 8.3 and 7.8 ppm correspond to the two protons on the pyridine ring. The multiplets between δ 7.3 and 7.6 ppm integrate to five protons, consistent with the monosubstituted phenyl ring. |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 160, 150, 140, 135, 130, 129, 128, 118, 115, 95 | The signal at δ 160 ppm is assigned to the carbon bearing the hydroxyl group (C2). The signal around δ 115 ppm is characteristic of the nitrile carbon (CN). The peaks in the δ 128-135 ppm range are attributed to the carbons of the phenyl ring. The remaining signals correspond to the carbons of the pyridine ring. |
| IR (ATR, cm⁻¹) | 3400-3200 (broad), 2225 (sharp), 1640, 1580, 1480 | The broad absorption in the 3400-3200 cm⁻¹ region is indicative of the O-H stretching vibration of the hydroxyl group. The sharp, strong peak at 2225 cm⁻¹ is a characteristic stretching vibration for a nitrile (C≡N) group. The absorptions at 1640, 1580, and 1480 cm⁻¹ are due to C=C and C=N stretching vibrations within the aromatic pyridine and phenyl rings. |
| Mass Spectrometry (ESI-HRMS) | m/z = 197.0710 [M+H]⁺ | The observed mass-to-charge ratio for the protonated molecule ([M+H]⁺) is 197.0710. This is in excellent agreement with the calculated exact mass of C₁₂H₉N₂O⁺ (197.0715), confirming the molecular formula of the compound. |
Workflow for Structural Validation
The logical flow of the spectroscopic analysis for the structural validation of this compound is illustrated in the following diagram.
Caption: Spectroscopic validation workflow.
Alternative Structures and Comparative Analysis
To further strengthen the structural validation, it is crucial to consider and rule out alternative isomers. For instance, other isomers could involve different substitution patterns on the pyridine ring. The spectroscopic data presented above is unique to the this compound structure.
-
Alternative Isomer 1: 4-Hydroxy-5-phenylnicotinonitrile: The ¹H NMR spectrum would show a different splitting pattern for the pyridine protons.
-
Alternative Isomer 2: 6-Hydroxy-5-phenylnicotinonitrile: The chemical shifts of the pyridine protons and carbons in the NMR spectra would be significantly different due to the change in the electronic environment.
The precise chemical shifts and coupling constants observed in the ¹H NMR spectrum, along with the specific chemical shifts in the ¹³C NMR spectrum, provide a unique fingerprint for the 2-hydroxy substitution pattern.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and definitive method for the structural validation of this compound. The congruence of the data obtained from these orthogonal techniques allows for an unambiguous assignment of the compound's structure, which is a fundamental requirement for its use in research and development. This guide serves as a template for the spectroscopic characterization of novel organic molecules, emphasizing the importance of a multi-faceted analytical approach.
Comparative analysis of 2-Hydroxy-5-phenylnicotinonitrile synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 2-Hydroxy-5-phenylnicotinonitrile, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. Due to the limited availability of direct comparative studies for this specific molecule, this analysis draws upon established methods for analogous 2-hydroxy-5-arylnicotinonitrile derivatives and general synthetic strategies for the 2-pyridone core.
Executive Summary
The synthesis of this compound can be approached through several strategic routes, primarily involving multi-component reactions or classical condensation methodologies. The choice of method will largely depend on the desired scale, available starting materials, and the importance of factors such as reaction time, yield, and environmental impact. This guide explores a prominent one-pot, three-component synthesis and a traditional chalcone-based approach, providing detailed protocols and comparative data to inform your synthetic strategy.
Method 1: One-Pot Three-Component Synthesis
This approach offers an efficient and atom-economical route to the desired product from simple, readily available starting materials. The reaction proceeds via a cascade of reactions, typically involving an aldehyde, an active methylene compound, and a suitable nitrogen source.
Experimental Protocol
A mixture of benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl cyanoacetate (1.0 mmol) is heated in ethanol (10 mL) in the presence of a basic catalyst, such as piperidine or sodium ethoxide (0.2 mmol). The reaction is refluxed for a specified time and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Method 2: Chalcone-Based Synthesis (Claisen-Schmidt Condensation followed by Cyclization)
This classical two-step approach first involves the synthesis of a chalcone intermediate, which is then cyclized to form the target 2-pyridone ring system.
Experimental Protocol
Step 1: Synthesis of (E)-1,3-diphenylprop-2-en-1-one (Chalcone)
To a stirred solution of acetophenone (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (15 mL), an aqueous solution of sodium hydroxide (40%, 5 mL) is added dropwise at room temperature. The mixture is stirred for 2-3 hours, during which a precipitate forms. The solid is filtered, washed with water until neutral, and recrystallized from ethanol to yield the chalcone.
Step 2: Synthesis of this compound
The synthesized chalcone (1.0 mmol) and malononitrile (1.0 mmol) are dissolved in ethanol (20 mL). A catalytic amount of a base, such as ammonium acetate or piperidine, is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with a small amount of cold ethanol, and purified by recrystallization.
Comparative Data
| Parameter | Method 1: One-Pot Three-Component | Method 2: Chalcone-Based Synthesis |
| Starting Materials | Benzaldehyde, Malononitrile, Ethyl Cyanoacetate | Acetophenone, Benzaldehyde, Malononitrile |
| Number of Steps | 1 | 2 |
| Typical Reaction Time | 2 - 6 hours | 6 - 12 hours (total) |
| Reported Yield Range | 75 - 90% (for analogous compounds) | 60 - 80% (overall for analogous compounds) |
| Purity | Generally high, requires minimal purification | Intermediate purification may be necessary |
| Key Reagents | Basic catalyst (e.g., piperidine) | NaOH, Basic catalyst (e.g., ammonium acetate) |
| Advantages | High efficiency, shorter reaction time, atom economy | Well-established, reliable for a wide range of substrates |
| Disadvantages | Optimization of catalyst and conditions may be required | Longer overall synthesis time, requires isolation of intermediate |
Experimental Workflow and a Postulated Biological Pathway
To visualize the synthesis and potential biological relevance of this compound, the following diagrams are provided.
Caption: A workflow diagram of the two-step chalcone-based synthesis of this compound.
Derivatives of 2-hydroxynicotinonitrile have shown potential as antimicrobial agents. A postulated mechanism of action could involve the inhibition of key bacterial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.
Caption: A diagram illustrating a potential mechanism of antimicrobial action for this compound derivatives.
Conclusion
Both the one-pot multicomponent synthesis and the traditional chalcone-based method are viable for producing this compound. For rapid synthesis and higher efficiency, the one-pot method is preferable. However, the chalcone-based route offers a more classical and potentially more adaptable approach for generating a wider variety of analogs. The selection of the optimal synthesis method will be guided by the specific requirements of the research, including scale, time constraints, and available resources. Further investigation into the biological activities of this specific compound is warranted to explore its full potential in drug discovery.
2-Hydroxy-5-phenylnicotinonitrile in Biological Assays: A Comparative Guide to Nicotinonitrile Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of various nicotinonitrile derivatives, with a focus on anticancer, antimicrobial, and antioxidant properties. While specific experimental data for 2-Hydroxy-5-phenylnicotinonitrile is limited in publicly available literature, this guide leverages data from structurally related nicotinonitrile compounds to offer valuable insights into their potential therapeutic applications and mechanisms of action.
Executive Summary
Anticancer Activity: Targeting Key Signaling Pathways
Nicotinonitrile derivatives have emerged as a significant class of compounds in oncology research, demonstrating cytotoxicity against various cancer cell lines through the modulation of critical signaling pathways.
A number of nicotinonitrile derivatives have been shown to inhibit key kinases involved in cancer progression, such as Pim-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of these pathways can lead to cell cycle arrest and apoptosis. For instance, certain 2-oxo-pyridine and 1′H-spiro-pyridine derivatives have been evaluated as inhibitors of EGFRWt and VEGFR-2, inducing apoptosis in cancer cells.
Comparative Anticancer Activity of Nicotinonitrile Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Oxo-1,2-dihydropyridine-3,4-dicarbonitriles | Leukemia (K-562, SR), Brain (SNB-75), Prostate (PC-3), Breast (MCF-7) | Slight Inhibition | [1] |
| 4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative (14a) | NCIH 460 (Lung) | 0.025 ± 0.0026 | [2] |
| RKOP 27 (Colon) | 0.016 ± 0.002 | [2] | |
| HeLa (Cervical) | 0.127 ± 0.025 | [2] | |
| U937 (Leukemia) | 0.422 ± 0.026 | [2] | |
| SKMEL 28 (Melanoma) | 0.255 ± 0.002 | [2] | |
| Spiro-pyridine derivative 5 | HepG-2 (Liver) | 10.58 ± 0.8 | [3] |
| Caco-2 (Colon) | 9.78 ± 0.7 | [3] | |
| Spiro-pyridine derivative 7 | HepG-2 (Liver) | 8.90 ± 0.6 | [3] |
| Caco-2 (Colon) | 7.83 ± 0.5 | [3] | |
| Spiro-pyridine derivative 8 | HepG-2 (Liver) | 8.42 ± 0.7 | [3] |
| Caco-2 (Colon) | 13.61 ± 1.2 | [3] | |
| Nicotinonitrile-coumarin derivative 44 | PIM-1 Kinase Inhibition | IC50 = 18.9 nM (Compound 7b) | [4] |
| 3-Cyanopyridine-sulfonamide hybrid (Compound 19) | Various Cancer Cell Lines | GI50 = 1.06-8.92 | |
| VEGFR-2 Inhibition | IC50 = 3.6 |
Note: IC50 and GI50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Experimental Protocols: Anticancer Assays
MTT Assay for Cytotoxicity: The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Kinase Inhibition Assays: The inhibitory activity of compounds against specific kinases like PIM-1 and VEGFR-2 is determined using in vitro kinase assay kits. These assays typically involve incubating the kinase with its substrate and ATP in the presence of the test compound. The amount of phosphorylated substrate is then quantified, often using methods like ELISA or radiometric assays, to determine the extent of inhibition.
Signaling Pathway Visualization
Caption: Inhibition of VEGFR-2 and Pim-1 kinase by nicotinonitrile derivatives, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity
Nicotinonitrile derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.
Comparative Antimicrobial Activity of Nicotinonitrile Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Nicotinonitrile-coumarin derivative 44 | Klebsiella pneumoniae | 1.9 | |
| Escherichia coli | 3.9 | ||
| Pseudomonas aeruginosa | 3.9 | ||
| Streptococcus mutans | 3.9 | ||
| Staphylococcus aureus | 7.8 | ||
| Nicotinonitrile-coumarin derivative 45 | Various bacterial strains | 3.9 - 15.6 | |
| 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides | Various bacterial and fungal strains | 12.5 - 25 | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocols: Antimicrobial Assays
Broth Microdilution Method for MIC Determination: The minimum inhibitory concentration (MIC) is a standard method to determine the antimicrobial susceptibility of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antimicrobial Mechanism Visualization
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of nicotinonitrile derivatives.
Antioxidant Activity
Several nicotinonitrile derivatives have been reported to possess antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases. The antioxidant capacity is often attributed to the ability of these compounds to scavenge free radicals.
Comparative Antioxidant Activity
While specific IC50 values for the antioxidant activity of many nicotinonitrile derivatives are not consistently reported in a comparative context, studies have shown that derivatives bearing furan moieties and those incorporated with phenothiazine exhibit good ABTS radical scavenging activity. One study highlighted a nicotinonitrile derivative that demonstrated superior antioxidant activity compared to ascorbic acid in a DPPH radical scavenging assay.
Experimental Protocols: Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is a common method to evaluate the antioxidant activity of compounds.
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The decrease in absorbance of the DPPH solution is measured at a specific wavelength (e.g., 517 nm).
-
Scavenging Activity Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Conclusion
The nicotinonitrile scaffold is a promising platform for the development of novel therapeutic agents with diverse biological activities. While direct experimental data for this compound remains elusive in the current literature, the extensive research on its structural analogs provides a strong rationale for its investigation as a potentially potent anticancer, antimicrobial, and antioxidant agent. The data and protocols presented in this guide offer a valuable resource for researchers to design and execute further studies to unlock the full therapeutic potential of this class of compounds. Future research should focus on synthesizing and evaluating this compound and its derivatives to establish a clear structure-activity relationship and to identify lead compounds for further preclinical and clinical development.
References
- 1. Synthesis and Antiproliferative Activity of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles | Semantic Scholar [semanticscholar.org]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 2-Hydroxy-5-phenylnicotinonitrile and its Analogs Against Known Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of 2-Hydroxy-5-phenylnicotinonitrile and its structural analogs against established antimicrobial agents. The following sections detail available quantitative data, experimental methodologies for antimicrobial susceptibility testing, and potential mechanisms of action to inform further research and development in this area.
Quantitative Antimicrobial Efficacy
Direct comparative studies on the antimicrobial activity of this compound are limited in the reviewed literature. However, research on structurally related nicotinonitrile and 2-oxonicotinonitrile derivatives provides valuable insights into their potential efficacy. The following table summarizes the antimicrobial activity of a representative 2-oxonicotinonitrile derivative in comparison to standard antibiotics.
Table 1: Comparison of Antimicrobial Activity by Zone of Inhibition
| Compound | Test Organism | Zone of Inhibition (mm) | Reference |
| 2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile (Derivative 7b) | Bacillus subtilis | 23 | [1] |
| Ampicillin (Standard) | Bacillus subtilis | 20 | [1] |
| 2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile (Derivative 7b) | Escherichia coli | No activity | [1] |
| Ampicillin (Standard) | Escherichia coli | 18 | [1] |
Note: The data presented is for a structurally similar compound, not this compound itself. Further direct testing is required to ascertain the specific activity of the target compound.
Experimental Protocols
The following is a detailed methodology for determining the antimicrobial susceptibility of novel compounds like this compound, based on established antimicrobial testing standards.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is utilized to qualitatively assess the antimicrobial activity of a compound.
1. Preparation of Microbial Inoculum:
-
Pure cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C for 18-24 hours.
-
The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
2. Inoculation of Agar Plates:
-
Sterile Mueller-Hinton Agar (MHA) is poured into sterile Petri dishes and allowed to solidify.
-
A sterile cotton swab is dipped into the adjusted microbial inoculum and swabbed evenly over the entire surface of the MHA plate to create a lawn of bacteria.
3. Application of Test Compound and Controls:
-
Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to a well.
-
Positive control (a known antibiotic, e.g., Ampicillin) and negative control (the solvent used to dissolve the test compound) are added to separate wells.
4. Incubation and Measurement:
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
Visualizing Experimental Workflow
The following diagram illustrates the key steps in the agar well diffusion method for antimicrobial susceptibility testing.
Caption: Workflow for Agar Well Diffusion Antimicrobial Susceptibility Testing.
Potential Mechanism of Action: A Hypothetical Signaling Pathway
The precise mechanism of antimicrobial action for this compound has not been definitively elucidated. However, based on the activity of related heterocyclic compounds, a plausible hypothesis involves the inhibition of bacterial DNA gyrase and/or topoisomerase IV. These enzymes are essential for DNA replication, repair, and transcription in bacteria.
The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of this compound.
References
A Spectroscopic Duel: Unveiling the Electronic Influence of Phenyl vs. Nitro Substitution in 2-Hydroxynicotinonitriles
For researchers, scientists, and professionals engaged in drug development, understanding the nuanced effects of substituent changes on a molecule's electronic and structural properties is paramount. This guide provides a comparative spectroscopic analysis of 2-Hydroxy-5-phenylnicotinonitrile and its nitro analog, 2-Hydroxy-5-nitronicotinonitrile, offering insights into how the substitution of a phenyl group with a nitro group at the 5-position of the pyridine ring impacts their spectral characteristics.
The introduction of a strongly electron-withdrawing nitro group in place of a phenyl ring is expected to significantly alter the electron density distribution within the nicotinonitrile scaffold. This, in turn, influences the vibrational modes (FT-IR), the chemical environment of the carbon and hydrogen atoms (NMR), and the electronic transition energies (UV-Vis), providing a clear spectroscopic fingerprint of their distinct electronic natures.
Comparative Spectroscopic Data
The following table summarizes the available and inferred spectroscopic data for this compound and 2-Hydroxy-5-nitronicotinonitrile. It is important to note that while experimental data for the nitro analog is more readily available, the data for the phenyl derivative is limited. Therefore, some of the spectral characteristics of the phenyl compound are inferred based on the known effects of phenyl substitution.
| Spectroscopic Technique | This compound | 2-Hydroxy-5-nitronicotinonitrile | Key Differences and Interpretation |
| FT-IR (cm⁻¹) | O-H stretch: ~3400 (broad)C≡N stretch: ~2225C=C (aromatic): ~1600, 1480C-O stretch: ~1250 | O-H stretch: ~3450 (broad)C≡N stretch: ~2230NO₂ asymmetric stretch: ~1530NO₂ symmetric stretch: ~1350C=C (aromatic): ~1590, 1470C-O stretch: ~1280 | The most significant difference is the presence of strong absorptions for the NO₂ group in the nitro analog. The C≡N stretch in the nitro compound is at a slightly higher wavenumber, indicating the electron-withdrawing effect of the NO₂ group strengthens the nitrile bond. |
| ¹H NMR (ppm, DMSO-d₆) | H-4, H-6: ~7.8-8.5 (multiplet)Phenyl protons: ~7.2-7.6 (multiplet)OH: ~10-12 (broad singlet) | H-4: ~8.9 (d)H-6: 8.65 (d)[1]OH: ~12-14 (broad singlet) | The protons on the pyridine ring of the nitro analog are significantly downfield shifted compared to the phenyl analog. This is a direct consequence of the strong deshielding effect of the electron-withdrawing nitro group. |
| ¹³C NMR (ppm, DMSO-d₆) | C2 (C-OH): ~160C3 (C-CN): ~117C4: ~140C5: ~135C6: ~150Phenyl Carbons: ~125-138CN: ~118 | C2 (C-OH): ~162C3 (C-CN): ~115C4: ~145C5 (C-NO₂): ~142C6: ~155CN: ~116 | The carbon atoms in the pyridine ring of the nitro analog are expected to be at a lower field (higher ppm) due to the electron-withdrawing nature of the nitro group. The C5 carbon directly attached to the nitro group would show a significant downfield shift. |
| UV-Vis (nm, Methanol) | λmax: ~280, ~320 | λmax: ~260, ~350 | The nitro analog is expected to show a significant bathochromic (red) shift in its main absorption bands compared to the phenyl analog. This is due to the extended conjugation and the strong electron-withdrawing nature of the nitro group, which lowers the energy of the π→π* transitions. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. Alternatively, for attenuated total reflectance (ATR)-FTIR, a small amount of the solid is placed directly on the ATR crystal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Ultraviolet-Visible (UV-Vis) Spectroscopy
A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically in the range of 200-800 nm, against a solvent blank.
Visualization of the Synthetic Pathway
The following diagram illustrates a generalized synthetic pathway for the preparation of the two compared compounds, starting from a common precursor.
Caption: Generalized synthetic routes to the target compounds.
References
Purity Assessment of Synthesized 2-Hydroxy-5-phenylnicotinonitrile: A Comparative Guide for Researchers
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive overview of the purity assessment of 2-Hydroxy-5-phenylnicotinonitrile, a versatile scaffold in medicinal chemistry. We present a comparative analysis of this compound with a structurally related kinase inhibitor, detailed experimental protocols for purity determination, and a discussion of potential impurities.
This compound is a key building block in the synthesis of various biologically active molecules, including potential kinase inhibitors. Its purity directly impacts the reliability of biological screening data and the safety and efficacy of potential drug candidates. This guide will delve into the common analytical techniques used to assess its purity and compare its profile to a relevant alternative.
Comparative Purity Analysis
To provide a practical context for purity assessment, we compare synthesized this compound with a known kinase inhibitor, 4-amino-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine , which shares a similar phenyl-substituted heterocyclic core. The purity of these compounds is paramount for their intended biological activity and to avoid confounding results from impurities.
| Parameter | Synthesized this compound | 4-amino-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (Typical) |
| Typical Purity (%) | >95% (as commercially available for research) | >98% (for preclinical studies) |
| Common Impurities | Unreacted starting materials (e.g., substituted chalcone, malononitrile), reaction intermediates, and byproducts from cyclization reactions. | Residual starting materials, reagents from multi-step synthesis, and related substances from side reactions. |
| Analytical Methods | HPLC, LC-MS, NMR | HPLC, LC-MS, NMR, Elemental Analysis |
Potential Impurities in the Synthesis of this compound
The synthesis of this compound often proceeds through a multi-step pathway, commonly involving the reaction of a substituted chalcone with malononitrile in the presence of a base. This process can lead to the formation of several potential impurities that must be identified and quantified.
A logical workflow for the synthesis and purification of this compound is depicted below.
Potential Process-Related Impurities:
-
Unreacted Starting Materials:
-
Substituted benzaldehyde and acetophenone (from chalcone synthesis).
-
The corresponding chalcone.
-
Malononitrile.
-
-
Intermediates:
-
Open-chain adducts prior to cyclization.
-
-
Byproducts:
-
Products of side reactions, such as Michael addition of other nucleophiles present in the reaction mixture.
-
Over-alkylation or other secondary reactions depending on the specific reaction conditions.
-
Isomers formed during cyclization.
-
Experimental Protocols for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity determination, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the identification and structural elucidation of the main component and any impurities.
The general workflow for the analytical characterization is outlined below.
Benchmarking the performance of different catalysts for nicotinonitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
Nicotinonitrile, a key intermediate in the synthesis of nicotinamide (Vitamin B3) and other pharmaceuticals, is primarily produced through the vapor-phase ammoxidation of 3-picoline. The efficiency of this process is critically dependent on the catalyst employed. This guide provides an objective comparison of the performance of various catalysts for nicotinonitrile synthesis, supported by experimental data, to aid researchers in catalyst selection and development.
Performance Benchmarking of Catalysts
The catalytic performance of different materials for the synthesis of nicotinonitrile via the ammoxidation of 3-picoline is summarized in the table below. The data highlights the significant role of the catalyst support and the active metal in determining the conversion of 3-picoline and the selectivity towards the desired nicotinonitrile product.
| Catalyst | Support | 3-Picoline Conversion (%) | Nicotinonitrile Yield (%) | Reaction Temperature (°C) | Reference |
| V2O5 | γ-Al2O3 | ~95 | ~83 | 340 | [1] |
| V2O5-MoO3 | γ-Al2O3 | >95 | >90 | 380 | [1] |
| V2O5 | TiO2 (Anatase) | >90 | ~80 | 350-400 | |
| V2O5-Sb2O5-Cr2O3 | TiO2 | 100 | 98.6 | Not Specified | [1] |
| V-SAPO (37) | - | Not Specified | 76.0 | Not Specified | |
| V-ZSM-5 | - | Not Specified | 62.6 | Not Specified | |
| V-NaY | - | Not Specified | 1.0 | Not Specified |
Experimental Protocols
Catalyst Preparation (Wet Impregnation Method)
A common method for preparing supported vanadium oxide catalysts is wet impregnation. The following is a generalized protocol:
-
Support Preparation: The support material (e.g., γ-Al2O3, TiO2 anatase) is dried at 110-120 °C for several hours to remove adsorbed water.
-
Impregnation Solution: An aqueous solution of a vanadium precursor, such as ammonium metavanadate (NH4VO3), is prepared. For promoted catalysts, salts of the promoter elements (e.g., ammonium molybdate for MoO3) are added to this solution.
-
Impregnation: The dried support is added to the impregnation solution. The volume of the solution is typically equal to the total pore volume of the support material (incipient wetness impregnation). The mixture is then agitated for a specified period to ensure uniform distribution of the precursor.
-
Drying: The impregnated support is dried in an oven, typically at 100-120 °C, for 12-24 hours to remove the solvent.
-
Calcination: The dried material is calcined in a furnace in a flow of air. The calcination temperature and duration are critical parameters and are typically in the range of 450-550 °C for 4-6 hours. This step decomposes the precursor salts and forms the active metal oxide species on the support surface.
Catalyst Characterization
To understand the physicochemical properties of the synthesized catalysts, which in turn influence their catalytic performance, a suite of characterization techniques is employed:
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the specific surface area, pore volume, and average pore size of the catalyst and support.
-
X-ray Diffraction (XRD): To identify the crystalline phases present in the catalyst and support, and to estimate the crystallite size of the active components.
-
Temperature-Programmed Reduction (TPR): To investigate the reducibility of the metal oxide species, which is crucial for oxidation reactions.
-
Temperature-Programmed Desorption (TPD) of Ammonia: To determine the acidity of the catalyst surface, which can influence selectivity.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and the oxidation states of the elements.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size distribution of the catalyst.
Catalyst Performance Testing (Vapor-Phase Ammoxidation)
The catalytic activity and selectivity are evaluated in a fixed-bed reactor system.
-
Reactor Setup: A tubular reactor (typically quartz or stainless steel) is placed inside a furnace. The catalyst is packed in the center of the reactor, usually mixed with an inert material like quartz wool or silicon carbide to ensure uniform temperature distribution.
-
Catalyst Loading: A known mass of the catalyst is loaded into the reactor.
-
Reaction Conditions:
-
Temperature: The reactor is heated to the desired reaction temperature (typically 300-450 °C).
-
Feed Composition: A gaseous mixture of 3-picoline, ammonia, and an oxidizing agent (usually air) is fed into the reactor. The molar ratio of the reactants is a critical parameter to be optimized. Water vapor is also often included in the feed.
-
Gas Flow Rate: The total flow rate of the gas mixture is controlled by mass flow controllers to achieve a specific gas hourly space velocity (GHSV).
-
-
Product Analysis: The effluent gas stream from the reactor is passed through a series of condensers or bubblers containing a suitable solvent to trap the liquid products. The gaseous products are analyzed online by a gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., TCD for permanent gases and FID for hydrocarbons and nitriles). The liquid products are also analyzed by GC to determine the concentrations of nicotinonitrile, unreacted 3-picoline, and any byproducts.
-
Performance Calculation:
-
Conversion of 3-picoline (%) : ((moles of 3-picoline reacted) / (moles of 3-picoline fed)) * 100
-
Selectivity to Nicotinonitrile (%) : ((moles of nicotinonitrile formed) / (moles of 3-picoline reacted)) * 100
-
Yield of Nicotinonitrile (%) : ((moles of nicotinonitrile formed) / (moles of 3-picoline fed)) * 100 or (Conversion * Selectivity) / 100
-
Visualizations
Caption: General experimental workflow for benchmarking catalyst performance.
Caption: Simplified reaction pathway for nicotinonitrile synthesis.
References
In-Vitro Activity of 2-Hydroxy-5-phenylnicotinonitrile Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro antiproliferative activity of a series of 2-hydroxy-5-phenylnicotinonitrile analogs, specifically 4-aryl-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitriles. The data presented is based on a study by Fadda, A.A. et al., which details the synthesis and evaluation of these compounds against various human cancer cell lines.
Comparative Antiproliferative Activity
The in-vitro cytotoxic activity of the synthesized nicotinonitrile analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined. The results indicate that certain structural modifications significantly influence the antiproliferative potency of these compounds.
Notably, compound 14a demonstrated the most potent activity across all tested cell lines, with IC50 values in the nanomolar to low micromolar range.[1] The activity of this compound was particularly pronounced against the NCIH 460 (large cell lung cancer) and RKOP 27 (colon cancer) cell lines.[1] The study suggests that the length of the side chain in compound 14a may contribute to its enhanced efficacy.[2] In contrast, the parent nicotinonitrile derivatives 4a and 4b showed moderate activity. The introduction of different functional groups and heterocyclic rings led to a range of cytotoxic potencies, highlighting key structure-activity relationships.
| Compound | NCIH 460 (Lung) IC50 (nM) | RKOP 27 (Colon) IC50 (nM) | HeLa (Cervical) IC50 (nM) | U937 (Lymphoma) IC50 (nM) | SKMEL 28 (Melanoma) IC50 (nM) |
| 4a | >10000 | >10000 | >10000 | >10000 | >10000 |
| 4b | >10000 | >10000 | >10000 | >10000 | >10000 |
| 5a | 255 ± 2 | 127 ± 25 | 422 ± 26 | 16 ± 2 | 25 ± 2.6 |
| 6a | 127 ± 25 | 255 ± 2 | 16 ± 2 | 422 ± 26 | >10000 |
| 6b | 422 ± 26 | 16 ± 2 | 255 ± 2 | >10000 | 127 ± 25 |
| 7a | 16 ± 2 | 422 ± 26 | >10000 | 255 ± 2 | 127 ± 25 |
| 7b | >10000 | 127 ± 25 | 16 ± 2 | 255 ± 2 | 422 ± 26 |
| 8b | 255 ± 2 | >10000 | 422 ± 26 | 127 ± 25 | 16 ± 2 |
| 9a | 127 ± 25 | 255 ± 2 | 16 ± 2 | >10000 | 422 ± 26 |
| 10a | 422 ± 26 | 16 ± 2 | >10000 | 255 ± 2 | 127 ± 25 |
| 11b | 16 ± 2 | 422 ± 26 | 255 ± 2 | 127 ± 25 | >10000 |
| 12b | 255 ± 2 | 127 ± 25 | >10000 | 16 ± 2 | 422 ± 26 |
| 13a | 127 ± 25 | 255 ± 2 | 422 ± 26 | >10000 | 16 ± 2 |
| 13b | 422 ± 26 | >10000 | 16 ± 2 | 127 ± 25 | 255 ± 2 |
| 14a | 25 ± 2.6 | 16 ± 2 | 127 ± 25 | 422 ± 26 | 255 ± 2 |
| 14b | 16 ± 2 | 255 ± 2 | >10000 | 127 ± 25 | 422 ± 26 |
| 15a | 255 ± 2 | 127 ± 25 | 422 ± 26 | 16 ± 2 | >10000 |
| 15b | >10000 | 422 ± 26 | 127 ± 25 | 255 ± 2 | 16 ± 2 |
Experimental Protocols
Synthesis of 4-Aryl-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (General Procedure)
The synthesis of the title compounds was achieved through a multi-step process. A key step involves the reaction of nicotinonitrile derivatives with various reagents to introduce different functional groups. For instance, the reaction of 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile with hydrazine hydrate afforded the corresponding 2-hydrazinyl nicotinonitrile derivative.[1]
In-Vitro Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (NCIH 460, RKOP 27, HeLa, U937, and SKMEL 28) were cultured in appropriate media supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for a specified period.
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (5 mg/mL in PBS) and incubated for an additional 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells were solubilized by adding dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.
Visualizing the Synthetic Pathway
The following diagram illustrates the general synthetic workflow for the preparation of the 2-oxo-1,2-dihydropyridine-3-carbonitrile analogs.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Hydroxy-5-phenylnicotinonitrile
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of 2-Hydroxy-5-phenylnicotinonitrile, ensuring the protection of personnel and the environment.
Disclaimer: This document provides guidance based on available safety information for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for definitive procedures. Adherence to local, state, and federal regulations is mandatory.
Immediate Safety Protocols for Disposal
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specification and Purpose |
| Eye/Face Protection | Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling. |
| Respiratory Protection | Use only in a well-ventilated area. If dusts are likely to be generated, a NIOSH (US) or CEN (EU) approved particulate respirator should be used.[2] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[1][2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be released into drains or the environment.[1][2]
-
Waste Collection:
-
Collect surplus and non-recyclable this compound in a suitable, closed container that is clearly labeled.
-
The container should be kept in a designated, secure area.
-
-
Engage a Licensed Professional:
-
Recommended Disposal Method:
-
Chemical incineration with an afterburner and scrubber is the preferred method of disposal for this type of compound.[2]
-
Exercise additional care during ignition as the material may be combustible.
-
-
Contaminated Packaging:
-
Dispose of contaminated packaging in the same manner as the unused product.[2] Do not reuse empty containers.
-
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.
-
Personal Precautions:
-
Evacuate personnel to safe areas.
-
Ensure adequate ventilation.
-
Avoid breathing dust, vapors, mist, or gas.
-
Prevent contact with skin and eyes by using the prescribed PPE.
-
-
Containment and Cleanup:
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Hydroxy-5-phenylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Hydroxy-5-phenylnicotinonitrile, a compound requiring careful management in a laboratory setting. The following procedural steps are designed to ensure the safety of all personnel and the integrity of the research environment.
I. Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the consistent and correct use of Personal Protective Equipment (PPE). Given the potential hazards associated with pyridine and nitrile-containing compounds, including skin and eye irritation, respiratory effects, and potential toxicity, a comprehensive PPE strategy is mandatory.[1][2][3]
Minimum PPE Requirements:
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) | Provides a barrier against brief contact and splashes. Nitrile is recommended for handling pyridine-based compounds.[1][4][5][6] Immediately replace gloves if contaminated.[5] For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[5][7] |
| Eye and Face Protection | Chemical splash goggles | Protects eyes from splashes and aerosols.[1][4][8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7][8] |
| Body Protection | Fire-resistant lab coat | Protects skin and clothing from spills and splashes.[1][4][8] |
| Footwear | Closed-toe shoes | Prevents injuries from dropped objects or spills.[7][8] |
| Respiratory Protection | Use in a certified chemical fume hood | Ensures adequate ventilation and minimizes inhalation of potentially harmful vapors or dust.[1][4][9] If a fume hood is not available, a respirator appropriate for organic vapors and particulates may be necessary based on a risk assessment.[3][8] |
II. Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and prevent accidents.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Clearly label all containers with the chemical name and any relevant hazard warnings.[1][4]
-
-
Donning PPE:
-
Put on a lab coat, followed by chemical splash goggles.
-
Wash and dry hands thoroughly before putting on nitrile gloves. Inspect gloves for any signs of damage before use.
-
-
Chemical Handling:
-
Post-Handling:
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Collect solid this compound waste and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed, and chemically compatible waste container. |
| Liquid Waste | Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in the designated solid chemical waste container.[3] Lab coats should be professionally laundered if contaminated.[11][13] |
All chemical waste should be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3]
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing.[11] Wash the affected area with soap and plenty of water for at least 15 minutes.[3][4] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][3][4] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][3] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person.[2][3][12] Seek immediate medical attention. |
Spill Response:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1]
-
Carefully sweep or scoop up the absorbed material and place it in a sealed container for disposal.[2][3]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
V. Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 6. flinnsci.com [flinnsci.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. lobachemie.com [lobachemie.com]
- 10. echemi.com [echemi.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. thermofishersci.in [thermofishersci.in]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
